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  • Product: N-(5-Chloro-2-methylphenyl)maleamic acid
  • CAS: 208663-08-5

Core Science & Biosynthesis

Foundational

Mechanistic Causality and Synthesis Protocol for N-(5-Chloro-2-methylphenyl)maleamic Acid

Executive Summary The synthesis of N-arylmaleamic acids is a foundational transformation in organic chemistry, serving as the critical first step in the generation of biologically active N-substituted maleimides. This te...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-arylmaleamic acids is a foundational transformation in organic chemistry, serving as the critical first step in the generation of biologically active N-substituted maleimides. This technical guide provides an in-depth analysis of the formation of N-(5-Chloro-2-methylphenyl)maleamic acid (CAS 208663-08-5)[1]. By deconstructing the nucleophilic acyl substitution mechanism and the thermodynamic drivers of the experimental workflow, this document equips researchers with a self-validating protocol designed for high yield and purity.

Chemical Foundation & Mechanistic Causality

The reaction between 5-chloro-2-methylaniline and maleic anhydride is a classic example of 2[2]. It proceeds via an addition-elimination pathway that results in the opening of the cyclic anhydride ring.

The Nucleophilic Acyl Substitution Pathway
  • Nucleophilic Attack: The reaction is initiated by the primary amine nitrogen of 5-chloro-2-methylaniline. Acting as a nucleophile, the lone pair on the nitrogen attacks one of the highly electrophilic carbonyl carbons of maleic anhydride[3].

  • Tetrahedral Intermediate Formation: The nucleophilic attack forces the π -electrons of the C=O bond onto the adjacent oxygen atom. This generates a transient, high-energy 3 characterized by a negatively charged oxygen (alkoxide) and a positively charged ammonium nitrogen[3].

  • Ring Cleavage (Elimination): The intermediate rapidly collapses. The lone pair on the negatively charged oxygen reforming the carbonyl π -bond, which ejects the carboxylate leaving group. Because the leaving group is tethered within the molecule, this step results in the cleavage of the C-O bond and the opening of the 5-membered ring[3]. This step is thermodynamically favorable due to the release of ring strain.

  • Proton Transfer: To resolve the zwitterionic state, a rapid proton transfer occurs from the positively charged amide nitrogen to the newly formed carboxylate anion, yielding the final neutral N-(5-chloro-2-methylphenyl)maleamic acid[4].

Mechanism R 5-Chloro-2-methylaniline + Maleic Anhydride NA Nucleophilic Attack (Carbonyl Carbon) R->NA TI Tetrahedral Intermediate NA->TI RO C-O Bond Cleavage (Ring Opening) TI->RO PT Proton Transfer (Zwitterion to Neutral) RO->PT P N-(5-Chloro-2-methylphenyl) maleamic acid PT->P

Fig 1: Stepwise nucleophilic acyl substitution mechanism for maleamic acid formation.

Rational Design of the Experimental Protocol

As a Senior Application Scientist, it is critical to understand that a robust protocol is not just a list of instructions, but a chemically reasoned, self-validating system.

Solvent Selection as a Thermodynamic Driver

The choice of solvent is the most critical parameter in this synthesis. 5 is strictly utilized rather than polar protic solvents[5].

  • Causality: Both maleic anhydride and 5-chloro-2-methylaniline are highly soluble in diethyl ether. However, the resulting N-arylmaleamic acid contains both a carboxylic acid and an amide moiety. These functional groups engage in extensive intermolecular hydrogen bonding, rendering the product completely insoluble in the non-polar ether environment[2].

  • Self-Validation: As the reaction progresses, the product spontaneously crashes out of solution as a solid precipitate. This phase separation drives the reaction to completion via Le Chatelier's principle and provides immediate visual confirmation of synthetic success.

Step-by-Step Synthesis Workflow

The following protocol is adapted from standardized 2[2]:

  • Preparation of the Electrophile: In a fume hood, equip a 250 mL two-neck round-bottomed flask with a magnetic stir bar and an addition funnel. Dissolve 10.0 g (102 mmol) of maleic anhydride in 100 mL of anhydrous diethyl ether. Stir until complete dissolution is achieved.

  • Preparation of the Nucleophile: In a separate vessel, prepare a solution of 5-chloro-2-methylaniline (100 mmol) in 25 mL of anhydrous diethyl ether.

  • Controlled Addition: Place the reaction flask in a room-temperature water bath (to act as a heat sink). Using the addition funnel, add the aniline solution dropwise to the maleic anhydride solution. Note: The aminolysis reaction is highly exothermic; controlled addition prevents solvent boil-off and suppresses premature thermal dehydration to the maleimide.

  • Maturation: Once addition is complete, warm the water bath slightly to 40 °C and maintain vigorous stirring for 90 minutes. A thick suspension will form as the maleamic acid precipitates.

  • Isolation: Cool the mixture back to room temperature. Isolate the precipitated solid via vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with two 20 mL portions of ice-cold diethyl ether to remove any unreacted starting materials.

  • Drying: Transfer the solid to a watch glass and dry in an oven at 75 °C for 25 minutes to yield the pure N-(5-chloro-2-methylphenyl)maleamic acid.

Workflow S1 Dissolve Maleic Anhydride in Diethyl Ether S2 Dropwise Addition of 5-Chloro-2-methylaniline S1->S2 S3 Stir at Room Temp (Exothermic Reaction) S2->S3 S4 Spontaneous Precipitation of Maleamic Acid S3->S4 S5 Vacuum Filtration & Cold Ether Wash S4->S5 S6 Drying & Characterization (Yield >90%) S5->S6

Fig 2: Self-validating experimental workflow leveraging solubility differentials for product isolation.

Quantitative Data & Analytics

To ensure rigorous quality control, the isolated product should be verified against the following expected physicochemical and spectroscopic parameters.

ParameterSpecification / Expected Value
Compound Name N-(5-Chloro-2-methylphenyl)maleamic acid
CAS Registry Number 1[1]
Molecular Formula C11H10ClNO3
Molecular Weight 239.65 g/mol
Expected Yield 85% - 95%
Appearance Crystalline solid (typically off-white to cream)
Reaction Solvent Diethyl ether (Anhydrous)
NMR Solvent DMSO-d6 (Required due to insolubility in CDCl3)
Key 1H NMR Markers Two distinct doublets (~6.3-6.5 ppm) corresponding to the non-equivalent cis-vinyl protons of the maleamic acid backbone[2].

References

  • Silva, A. M. S., et al. "Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry, 2016. 2

  • "Write a mechanism for the reaction of aniline with maleic anhydride to form maleanilic acid." Study.com. 4

  • "N-(5-Chloro-2-methylphenyl)maleamic acid | CAS 208663-08-5." Santa Cruz Biotechnology (SCBT). 1

  • Muccioli, G. G., et al. "Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2009. 5

  • "Acid anhydrides | Organic Chemistry II Class Notes." Fiveable. 3

Sources

Exploratory

An In-depth Technical Guide to N-(5-Chloro-2-methylphenyl)maleamic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction N-(5-Chloro-2-methylphenyl)maleamic acid is a chemical compound of interest in medicinal chemistry and materials science. As a derivative of ma...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Chloro-2-methylphenyl)maleamic acid is a chemical compound of interest in medicinal chemistry and materials science. As a derivative of maleic acid, it possesses a reactive framework amenable to further chemical modifications, making it a valuable building block for the synthesis of more complex molecules, including N-arylmaleimides. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and an exploration of its potential applications, particularly in the context of drug development.

Chemical Identity and Physicochemical Properties

N-(5-Chloro-2-methylphenyl)maleamic acid, with the CAS Number 208663-08-5, is characterized by a molecular formula of C₁₁H₁₀ClNO₃ and a molecular weight of 239.66 g/mol [1].

Structure:

Caption: Chemical structure of N-(5-Chloro-2-methylphenyl)maleamic acid.

Physicochemical Data Summary:

PropertyValueSource/Rationale
CAS Number 208663-08-5[1]
Molecular Formula C₁₁H₁₀ClNO₃[1]
Molecular Weight 239.66 g/mol [1]
Melting Point Estimated: 130-180 °CBased on the melting point of the structurally similar N-(5-Chloro-2-methylphenyl)acetamide (129-130 °C) and unsubstituted maleamic acid (172-173 °C)[2][3]. The presence of both the aromatic ring and the maleamic acid moiety would likely result in a melting point within this range.
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, DMF, DMSO). Limited solubility in non-polar solvents (e.g., hexane).General solubility characteristic of N-arylmaleamic acids[4].
Appearance Expected to be a white to off-white crystalline solid.General appearance of N-arylmaleamic acids[4].

Synthesis of N-(5-Chloro-2-methylphenyl)maleamic acid

The synthesis of N-arylmaleamic acids is a well-established process involving the nucleophilic attack of a primary amine on maleic anhydride. This reaction is typically high-yielding and proceeds under mild conditions.

Caption: General workflow for the synthesis of N-(5-Chloro-2-methylphenyl)maleamic acid.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the structurally analogous N-(4-Chloro-2-methylphenyl)maleamic acid[5].

Materials:

  • 5-Chloro-2-methylaniline (1 equivalent)

  • Maleic anhydride (1 equivalent)

  • Toluene

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1 equivalent) in toluene.

  • Amine Addition: Separately, dissolve 5-chloro-2-methylaniline (1 equivalent) in toluene. Add this solution dropwise to the stirred solution of maleic anhydride at room temperature using a dropping funnel. The reaction is exothermic, and a precipitate will likely form.

  • Reaction Completion: Continue stirring the mixture at room temperature for approximately 1-2 hours to ensure the reaction goes to completion.

  • Work-up:

    • Filter the resulting solid precipitate using a Büchner funnel.

    • Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.

    • To remove any unreacted 5-chloro-2-methylaniline, wash the solid with dilute hydrochloric acid.

    • Subsequently, wash the solid thoroughly with deionized water to remove any remaining acid and unreacted maleic anhydride (which may have hydrolyzed to maleic acid).

  • Drying: Dry the purified product, N-(5-Chloro-2-methylphenyl)maleamic acid, under vacuum.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol[5]. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methyl protons, as well as exchangeable protons from the amide and carboxylic acid groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-13Broad singlet1H-COOHCarboxylic acid protons are typically deshielded and appear as broad singlets.
~9-10Broad singlet1H-NH-Amide protons are also deshielded and often appear as broad signals.
~7.2-7.5Multiplet3HAromatic CHThe three protons on the substituted phenyl ring will appear in the aromatic region. The exact splitting pattern will depend on their coupling constants.
~6.3-6.5Doublet of doublets1H-CH=CH-The two vinylic protons of the maleamic acid moiety are diastereotopic and will appear as a pair of doublets due to cis-coupling.
~6.1-6.3Doublet of doublets1H-CH=CH-The two vinylic protons of the maleamic acid moiety are diastereotopic and will appear as a pair of doublets due to cis-coupling.
~2.2-2.4Singlet3H-CH₃The methyl group protons on the aromatic ring will appear as a singlet.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~165-170Carboxylic acid carbonyl (-COOH)
~163-167Amide carbonyl (-CONH-)
~120-140Aromatic and vinylic carbons
~17-20Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
~3300 (broad)O-H stretchCarboxylic acid
~3200-3400N-H stretchAmide
~3000-3100C-H stretchAromatic and vinylic
~2850-2960C-H stretchAliphatic (methyl)
~1700-1725C=O stretchCarboxylic acid
~1650-1680C=O stretch (Amide I)Amide
~1500-1600C=C stretchAromatic and vinylic
~1510-1550N-H bend (Amide II)Amide
~1000-1200C-N stretchAmide
~700-900C-H bend (out-of-plane)Aromatic

Chemical Reactivity

The chemical reactivity of N-(5-Chloro-2-methylphenyl)maleamic acid is primarily dictated by the maleamic acid functionality.

Caption: Key chemical reactions of N-(5-Chloro-2-methylphenyl)maleamic acid.

Cyclodehydration to N-Arylmaleimide

One of the most important reactions of N-arylmaleamic acids is their cyclodehydration to form the corresponding N-arylmaleimides. This transformation is typically achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate[6]. N-arylmaleimides are valuable intermediates in organic synthesis and are known to possess a range of biological activities[7].

Hydrolysis

Under aqueous acidic or basic conditions, the amide bond of the maleamic acid can be hydrolyzed, leading to the formation of 5-chloro-2-methylaniline and maleic acid (which exists in equilibrium with maleic anhydride)[6]. The susceptibility of maleimides to hydrolysis is a key consideration in their application, particularly in biological systems[6].

Transamidation

Recent studies have shown that maleamic acids can undergo reversible transamidation reactions under mild conditions, without the need for a catalyst. This dynamic covalent chemistry opens up possibilities for the use of maleamic acids in the construction of dynamic combinatorial libraries.

Potential Applications in Drug Development

While direct biological activity data for N-(5-Chloro-2-methylphenyl)maleamic acid is limited, the broader class of N-aryl maleamic acids and their maleimide derivatives have garnered interest in drug discovery.

  • Precursors to Bioactive Maleimides: N-arylmaleimides, readily synthesized from their maleamic acid precursors, have been investigated for a variety of biological activities, including antimicrobial, and anticancer effects[7]. The maleimide moiety can act as a Michael acceptor, enabling covalent modification of biological targets, a strategy employed in the design of certain therapeutic agents.

  • Enhancement of Cytotoxic Drug Activity: Some studies have suggested that maleamic acid derivatives can augment the activity of existing cytotoxic drugs. For instance, methoxyphenyl maleamic acid was shown to enhance the anti-tumor activity of cyclophosphamide and mechlorethamine against certain cancer cell lines[8]. This suggests a potential role for N-(5-Chloro-2-methylphenyl)maleamic acid as a chemosensitizing agent.

  • Prodrug and Linker Strategies: The pH-sensitive nature of the maleamic acid linkage has been explored in the design of prodrugs and drug delivery systems. The hydrolysis of the maleamic acid under the acidic conditions of the tumor microenvironment or within endosomes could trigger the release of an active drug molecule.

Safety and Handling

As with any chemical compound, N-(5-Chloro-2-methylphenyl)maleamic acid should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, information for the starting material, 5-chloro-2-methylaniline (also known as 5-chloro-o-toluidine), indicates that it can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation[9]. It is reasonable to assume that the maleamic acid derivative may exhibit similar or other toxicities. Therefore, the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

N-(5-Chloro-2-methylphenyl)maleamic acid is a versatile chemical intermediate with a rich chemistry centered around its maleamic acid functionality. Its straightforward synthesis from readily available starting materials makes it an accessible building block for further chemical exploration. While direct biological data for this specific compound is sparse, the known activities of related N-aryl maleamic acids and their maleimide derivatives suggest its potential as a scaffold in the development of novel therapeutic agents. Further research into the specific biological profile of N-(5-Chloro-2-methylphenyl)maleamic acid is warranted to fully elucidate its potential in drug discovery and other applications.

References

  • Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells. (2017). PubMed. [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023). MDPI. [Link]

  • Methoxyphenyl maleamic acid augments the activity of cytotoxic drugs against murine tumours. (1991). PubMed. [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023). MDPI. [Link]

  • De novo design and in vivo activity of conformationally restrained antimicrobial arylamide foldamers. (2009). Proceedings of the National Academy of Sciences. [Link]

  • pH-Responsive Poly(styrene-alt-maleic anhydride) Alkylamide Copolymers for Intracellular Drug Delivery. (2006). ACS Publications. [Link]

  • Analytical Method Summaries. (n.d.). California Environmental Protection Agency. [Link]

  • Antibacterial Mechanism of Action of Arylamide Foldamers. (n.d.). ASM Journals. [Link]

  • Cytotoxicity of three maleic anhydride copolymers and common solvents used for polymer solvation. (n.d.). ResearchGate. [Link]

  • Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells. (n.d.). Scilit. [Link]

  • Maleamic Acid. (n.d.). DrugFuture. [Link]

  • N-(4-Chloro-2-methylphenyl)maleamic acid. (n.d.). PMC. [Link]

  • N-(5-CHLORO-2-METHYLPHENYL)PHTHALAMIC ACID. (n.d.). NextSDS. [Link]

  • N-Aryl Amino Acids as Potential Antibacterial Agents. (2023). MDPI. [Link]

  • Synthesis , characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. (2025). ResearchGate. [Link]

  • High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. (n.d.). PMC. [Link]

  • Endogenous Enzymes Enable Antimicrobial Activity. (2021). Raines Lab. [Link]

  • Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. (n.d.). Royal Society of Chemistry. [Link]

  • Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. (2025). Journal of Chemical and Pharmaceutical Research. [Link]

  • N-Phenylmaleamic acid. (n.d.). NIST WebBook. [Link]

  • Use of Correlation of H-1 and C-13 Chemical Shifts of N-Arylsuccinanilic Acids, N-Arylsuccinimides, N-Arylmaleanilic Acids, and N-Arylmaleimides with the Hammett Substituent Constants for the Studies of Electronic Effects. (n.d.). ResearchGate. [Link]

  • FTIR spectra of Poly(N-Imidazol maleamic acid). (n.d.). ResearchGate. [Link]

  • Evaluation of Antibiofilm and Antimicrobial Activities of N-heterocyclic Carbene Complexes. (2026). Cumhuriyet Science Journal. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent. [Link]

  • Preparation process of N-substituted maleimides. (n.d.). European Publication Server. [Link]

  • 1H NMR Chemical Shifts. (2020). Organic Chemistry Data. [Link]

  • REVIEW FOR ANALYTICAL METHODS FOR THE DETERMINATION OF MEFENAMIC ACID. (n.d.). ResearchGate. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]

  • Unusual crystal structure of N-substituted maleamic acid - very strong effect of intramolecular hydrogen bonds. (2014). PubMed. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Starting Materials for N-(5-Chloro-2-methylphenyl)maleamic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction N-(5-Chloro-2-methylphenyl)maleamic acid is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Chloro-2-methylphenyl)maleamic acid is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its structure, featuring a substituted aromatic ring coupled with a reactive maleamic acid moiety, makes it a versatile building block for the synthesis of more complex molecules, such as N-substituted maleimides. This guide provides a comprehensive technical overview of the starting materials, synthesis, and characterization of N-(5-Chloro-2-methylphenyl)maleamic acid, grounded in established chemical principles and experimental evidence.

Core Starting Materials

The synthesis of N-(5-Chloro-2-methylphenyl)maleamic acid is primarily achieved through the reaction of two key starting materials: 5-Chloro-2-methylaniline and Maleic Anhydride . A thorough understanding of the properties and reactivity of these precursors is fundamental to a successful synthesis.

5-Chloro-2-methylaniline

This substituted aniline is a solid at room temperature and serves as the nucleophilic component in the synthesis.[1][2] The presence of both a chloro and a methyl group on the aromatic ring influences its reactivity. The methyl group at the ortho position is a weak electron-donating group, which slightly increases the nucleophilicity of the amine. Conversely, the chloro group at the meta position to the amine is an electron-withdrawing group, which modestly decreases the amine's basicity and nucleophilicity.[2] However, the overall nucleophilic character of the amine remains sufficient for the reaction to proceed efficiently.

Maleic Anhydride

A white crystalline solid, maleic anhydride is a cyclic acid anhydride and acts as the electrophile in this reaction. The two carbonyl groups within the strained five-membered ring are highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in the formation of maleamic acids.[3]

Synthesis of N-(5-Chloro-2-methylphenyl)maleamic Acid

The formation of N-(5-Chloro-2-methylphenyl)maleamic acid proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 5-chloro-2-methylaniline attacks one of the electrophilic carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring to form the corresponding maleamic acid.[3]

Reaction Mechanism

The mechanism involves the following key steps:

  • Nucleophilic Attack: The nitrogen atom of 5-chloro-2-methylaniline attacks a carbonyl carbon of maleic anhydride.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, leading to the cleavage of the C-O bond within the anhydride ring.

  • Proton Transfer: A proton is transferred from the newly formed ammonium ion to the resulting carboxylate, yielding the final N-(5-Chloro-2-methylphenyl)maleamic acid.

Reaction Workflow

G cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up & Purification 5-Chloro-2-methylaniline 5-Chloro-2-methylaniline Solvent Addition Dissolution in Toluene 5-Chloro-2-methylaniline->Solvent Addition Maleic Anhydride Maleic Anhydride Maleic Anhydride->Solvent Addition Reaction Mixture Mixing and Stirring (Room Temperature) Solvent Addition->Reaction Mixture Dropwise Addition Acid Wash Dilute HCl Wash Reaction Mixture->Acid Wash Reaction Completion Water Wash Water Wash Acid Wash->Water Wash Filtration Filtration Water Wash->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product N-(5-Chloro-2-methylphenyl)maleamic acid Recrystallization->Product

Sources

Exploratory

N-(5-Chloro-2-methylphenyl)maleamic Acid: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications

Executive Summary N-(5-Chloro-2-methylphenyl)maleamic acid (CAS: 208663-08-5) is a highly versatile bifunctional organic compound featuring both an amide and a carboxylic acid moiety linked by a cis-alkene bridge[1]. In...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-Chloro-2-methylphenyl)maleamic acid (CAS: 208663-08-5) is a highly versatile bifunctional organic compound featuring both an amide and a carboxylic acid moiety linked by a cis-alkene bridge[1]. In drug development and materials science, it serves as a critical intermediate, primarily utilized as a direct precursor to N-aryl maleimides[2]. These downstream maleimides are highly sought after for their robust biological activities (antimicrobial, antifungal, and antiviral) and their utility as thiol-reactive bioconjugation agents[3][4].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, reaction kinetics, self-validating synthesis protocols, and pharmacological potential of this specific maleamic acid derivative.

Physicochemical Profiling

Understanding the fundamental properties of N-(5-Chloro-2-methylphenyl)maleamic acid is essential for predicting its solubility, reactivity, and behavior in biological assays.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValue
Chemical Name N-(5-Chloro-2-methylphenyl)maleamic acid
CAS Registry Number 208663-08-5[1]
Molecular Formula C₁₁H₁₀ClNO₃[1]
Molecular Weight 239.66 g/mol [1]
Hydrogen Bond Donors 2 (Carboxylic O-H, Amide N-H)
Hydrogen Bond Acceptors 3 (Carbonyl oxygens)
Structural Geometry Cis-alkene configuration (Z-isomer)

Mechanistic Synthesis & Reaction Kinetics

The formation of N-(5-Chloro-2-methylphenyl)maleamic acid proceeds via a highly regioselective nucleophilic acyl substitution [2]. The primary amine of 5-chloro-2-methylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride. This attack opens the cyclic anhydride ring, yielding an intermediate zwitterion that rapidly undergoes proton transfer to form the stable maleamic acid[2][5].

SynthesisMechanism MA Maleic Anhydride (Electrophile) ZWI Zwitterionic Tetrahedral Intermediate MA->ZWI Nucleophilic Attack CMA 5-Chloro-2-methylaniline (Nucleophile) CMA->ZWI Amine Nitrogen Donates e- PROD N-(5-Chloro-2-methylphenyl)maleamic acid (Product) ZWI->PROD Proton Transfer & Ring Opening

Caption: Nucleophilic acyl substitution mechanism for maleamic acid synthesis.

Protocol 1: Synthesis of N-(5-Chloro-2-methylphenyl)maleamic acid

Expertise & Causality: This protocol utilizes anhydrous diethyl ether. The absence of water is critical to prevent the competitive hydrolysis of maleic anhydride into maleic acid[3]. The reaction is highly exothermic; thus, an ice-water bath is employed to control the kinetics. Cooling prevents the premature isomerization of the cis-maleamic acid to the thermodynamically more stable trans-fumaramic acid, which cannot undergo subsequent cyclization[3].

  • Preparation of Electrophile: Dissolve 0.10 mol of maleic anhydride in 100 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer[3].

  • Thermal Control: Submerge the flask in an ice-water bath (0–5 °C) to manage the exothermic nucleophilic attack.

  • Nucleophilic Addition: Prepare a solution of 0.10 mol of 5-chloro-2-methylaniline in 25 mL of anhydrous diethyl ether. Add this dropwise to the maleic anhydride solution over a period of 30 minutes to prevent localized heating.

  • Reaction Propagation: Stir the mixture for 2 hours at 0–5 °C.

    • Self-Validation Checkpoint: The product possesses both a carboxylic acid and an amide group, making it highly polar and capable of strong intermolecular hydrogen bonding. Consequently, it is insoluble in the non-polar diethyl ether and will visibly precipitate as a solid. This precipitation drives the reaction to completion via Le Chatelier's principle[2].

  • Isolation: Filter the precipitated solid using a Büchner funnel, wash thoroughly with cold anhydrous ether to remove unreacted starting materials, and dry under vacuum[3].

  • Purity Verification: Confirm purity via Thin Layer Chromatography (TLC) using a diethyl ether-dichloromethane (2:3) mobile phase. A single distinct spot confirms the absence of unreacted aniline[3].

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized N-(5-Chloro-2-methylphenyl)maleamic acid, spectroscopic validation is mandatory. The cis-geometry of the alkene bridge and the presence of both functional groups must be confirmed[2][6].

Table 2: Analytical Characterization Markers

Analytical MethodTarget Functional GroupExpected Signal / Peak
FTIR Spectroscopy Carboxylic Acid (O-H)Broad band ~3500–2500 cm⁻¹[6]
FTIR Spectroscopy Amide (N-H)Sharp peak ~3330 cm⁻¹[6]
FTIR Spectroscopy Carbonyls (C=O)~1700 cm⁻¹ (acid), ~1660 cm⁻¹ (amide)[6]
¹H-NMR (DMSO-d6) Vinyl Protons (C=C)Doublets ~6.3–6.5 ppm (cis coupling)[6]
¹H-NMR (DMSO-d6) Aromatic ProtonsMultiplet 7.0–7.5 ppm
¹H-NMR (DMSO-d6) Methyl GroupSinglet ~2.3 ppm

Downstream Derivatization: Cyclodehydration to Maleimide

The most significant application of N-(5-Chloro-2-methylphenyl)maleamic acid is its conversion into the corresponding maleimide. Maleimides are potent dienophiles in Diels-Alder reactions and highly selective thiol-conjugation agents[4].

Cyclodehydration AMIC N-(5-Chloro-2-methylphenyl)maleamic acid MIX Mixed Anhydride Intermediate AMIC->MIX Acylation of Carboxyl Group REAG Acetic Anhydride + NaOAc (Dehydrating Agents) REAG->MIX Catalytic Activation IMIDE N-(5-Chloro-2-methylphenyl)maleimide MIX->IMIDE Intramolecular Cyclization (- Acetic Acid)

Caption: Cyclodehydration pathway from maleamic acid to maleimide.

Protocol 2: Synthesis of N-(5-Chloro-2-methylphenyl)maleimide

Expertise & Causality: The ring-closure of maleamic acids is kinetically demanding due to the stability of the amide bond. Acetic anhydride acts as a dehydrating agent by reacting with the carboxylic acid to form a highly electrophilic mixed anhydride. Anhydrous sodium acetate acts as a mild base, deprotonating the amide nitrogen to enhance its nucleophilicity, facilitating the intramolecular cyclization[7].

  • Reagent Suspension: Suspend 0.05 mol of N-(5-Chloro-2-methylphenyl)maleamic acid in 50 mL of acetic anhydride[7].

  • Catalyst Addition: Add 0.01 mol of anhydrous sodium acetate to the suspension[7].

  • Thermal Cyclization: Heat the mixture to 80–90 °C under continuous stirring for 2–3 hours.

    • Self-Validation Checkpoint: As the polar maleamic acid cyclizes into the less polar, more organic-soluble maleimide, the cloudy suspension will gradually transition into a clear solution. Monitor the disappearance of the starting material via TLC.

  • Quenching: Pour the cooled reaction mixture over 200 g of crushed ice. This step hydrolyzes the excess acetic anhydride into water-soluble acetic acid and forces the hydrophobic maleimide to precipitate[7].

  • Purification: Filter the precipitate, wash extensively with cold distilled water to remove acetic acid traces, and recrystallize from ethanol to yield the pure maleimide.

Biological Activity & Pharmacological Potential

N-aryl maleamic acids and their maleimide derivatives represent a privileged scaffold in medicinal chemistry.

  • Antimicrobial and Antifungal Activity: Derivatives of N-phenylmaleamic acid have demonstrated pronounced inhibitory effects against bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal pathogens (e.g., Candida albicans)[3][7]. The mechanism is often linked to the electrophilic nature of the maleimide double bond, which covalently binds to essential thiol groups in microbial enzymes.

  • Antiviral Properties: In vitro assays have evaluated N-alkyl and N-aryl maleamic acids for anti-rotavirus activity (SA-11 strain). While some derivatives show moderate efficacy, they are highly valued for their exceptionally low cytotoxicity profiles against mammalian cell lines (e.g., MA-104 cells), providing a wide therapeutic window for structural optimization[3].

  • Bioconjugation: The maleimide moiety derived from this acid is a gold standard for bioconjugation, allowing for the stable, site-specific permanent or reversible modification of proteins via cysteine residues[4].

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of N-(5-Chloro-2-methylphenyl)maleamic Acid

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(5-Chloro-2-methylphenyl)maleamic acid from the reaction of 5-chloro-2-methylaniline and maleic anhydride. The documen...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(5-Chloro-2-methylphenyl)maleamic acid from the reaction of 5-chloro-2-methylaniline and maleic anhydride. The document details the underlying chemical principles, a robust experimental procedure, characterization data, and critical safety considerations. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable methodology for producing this valuable chemical intermediate.

Introduction

N-substituted maleamic acids are versatile intermediates in organic synthesis, serving as precursors for the synthesis of N-substituted maleimides and other heterocyclic compounds of interest in drug discovery and materials science. The synthesis of N-(5-Chloro-2-methylphenyl)maleamic acid involves the acylation of 5-chloro-2-methylaniline with maleic anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the cyclic anhydride ring. The resulting product contains both a carboxylic acid and an amide functional group, making it a useful building block for further chemical transformations.

This document presents a validated protocol that ensures high purity and yield, complete with mechanistic insights and safety guidelines essential for modern chemical research.

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a nucleophilic addition-elimination reaction. The nitrogen atom of the primary amine, 5-chloro-2-methylaniline, acts as the nucleophile, attacking an electrophilic carbonyl carbon of maleic anhydride. This forms a tetrahedral intermediate which subsequently collapses, leading to the opening of the anhydride ring to form the final N-arylmaleamic acid product. The reaction is typically carried out in an aprotic solvent at room temperature and is known to proceed to completion with high efficiency.

The overall balanced chemical equation is as follows:

C₇H₈ClN + C₄H₂O₃ → C₁₁H₁₀ClNO₃

G cluster_reactants Reactants cluster_product Product r1 5-Chloro-2-methylaniline p1 N-(5-Chloro-2-methylphenyl)maleamic acid r1->p1 Nucleophilic Attack r2 Maleic Anhydride r2->p1 Ring Opening

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of similar N-aryl maleamic acids.[1][2]

Materials and Reagents
ReagentCAS No.Molecular FormulaMW ( g/mol )PuritySupplier
5-Chloro-2-methylaniline95-79-4C₇H₈ClN141.60≥98%Sigma-Aldrich
Maleic Anhydride108-31-6C₄H₂O₃98.06≥99%Alfa Aesar
Toluene108-88-3C₇H₈92.14Anhydrous, ≥99.8%Fisher Scientific
Ethanol64-17-5C₂H₆O46.07Reagent Grade, 95%VWR
Hydrochloric Acid (HCl)7647-01-0HCl36.461 M aq. solutionJ.T. Baker
Deionized Water7732-18-5H₂O18.02Type IIMillipore
Equipment
  • 250 mL three-neck round-bottom flask

  • 100 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask assembly

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Synthesis Procedure

G prep 1. Preparation Dissolve Maleic Anhydride (0.025 mol) in 25 mL Toluene. addition 2. Reagent Addition Dropwise add 5-Chloro-2-methylaniline (0.025 mol) in 20 mL Toluene. prep->addition Maintain stirring reaction 3. Reaction Stir for 30 min, then let stand for 30 min at room temperature. addition->reaction Exothermic control workup 4. Workup Treat with dilute HCl to remove unreacted aniline. reaction->workup filtration 5. Isolation Filter the solid product using a Büchner funnel. workup->filtration washing 6. Washing Wash with deionized water to remove maleic acid and salts. filtration->washing purification 7. Purification Recrystallize from ethanol. washing->purification drying 8. Drying Dry the final product under vacuum. purification->drying Obtain pure crystals

  • Preparation of Reagents: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (2.45 g, 0.025 mol) in 25 mL of toluene. In a separate beaker, dissolve 5-chloro-2-methylaniline (3.54 g, 0.025 mol) in 20 mL of toluene.

  • Reaction: Transfer the 5-chloro-2-methylaniline solution to a dropping funnel. Add the aniline solution dropwise to the stirred maleic anhydride solution over approximately 15-20 minutes at room temperature. An exothermic reaction may be observed, and a precipitate will begin to form.

  • Reaction Completion: After the addition is complete, continue to stir the resulting mixture for 30 minutes. Following this, allow the mixture to stand for an additional 30 minutes at room temperature to ensure the reaction goes to completion.[1]

  • Work-up and Isolation: To the reaction mixture, add 50 mL of dilute hydrochloric acid (1 M) and stir vigorously for 5 minutes. This step is crucial to protonate and dissolve any unreacted 5-chloro-2-methylaniline.[1][2]

  • Filtration and Washing: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any unreacted maleic anhydride (which hydrolyzes to water-soluble maleic acid) and any hydrochloride salts.[1]

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and wash with a small amount of cold ethanol.

  • Drying: Dry the purified N-(5-Chloro-2-methylphenyl)maleamic acid in a vacuum oven at 60 °C to a constant weight. The typical yield is in the range of 85-95%.

Characterization of the Final Product

The identity and purity of the synthesized N-(5-Chloro-2-methylphenyl)maleamic acid should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point Specific to the compound; should be a sharp range
FT-IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~3000 (O-H stretch, broad), ~1700 (C=O stretch, acid), ~1650 (C=O stretch, amide I), ~1540 (N-H bend, amide II)
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to aromatic protons, methyl protons, vinyl protons of the maleamic acid backbone, and exchangeable NH and OH protons.
¹³C NMR (DMSO-d₆, δ ppm) Signals for two distinct carbonyl carbons (amide and acid), aromatic carbons, vinyl carbons, and the methyl carbon.
Molecular Formula C₁₁H₁₀ClNO₃[3]
Molecular Weight 239.66 g/mol [3]

Safety Precautions and Hazard Management

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 5-Chloro-2-methylaniline: This compound is harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing cancer.[4] It is also toxic to aquatic life.[4][5] Avoid inhalation of dust and direct contact with skin and eyes.[5]

  • Maleic Anhydride: This compound is corrosive and can cause severe skin burns and eye damage.[6] It is a respiratory sensitizer and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[6][7] It is also harmful if swallowed.[7] Handle with extreme care, avoiding the generation of dust.[6]

  • Toluene: Toluene is a flammable liquid and its vapors can form explosive mixtures with air. It can cause skin irritation and may cause drowsiness or dizziness.

Waste Disposal: All organic and aqueous waste should be collected in appropriately labeled containers and disposed of in accordance with institutional and local environmental regulations.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of N-(5-Chloro-2-methylphenyl)maleamic acid. By adhering to the detailed steps for reaction, work-up, and purification, researchers can obtain a high-purity product suitable for subsequent synthetic applications. The emphasis on safety protocols ensures that the synthesis can be performed with minimal risk.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide.
  • Merck. (2022, April 22). Maleic anhydride Safety Data Sheet.
  • ChemicalBook. (2026, January 17). 5-Chloro-2-methylaniline - Safety Data Sheet.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 4). 5-Chloro-2-nitroaniline Safety Data Sheet.
  • Fisher Scientific. (2024, February 11). 5-Chloro-2-methylaniline Safety Data Sheet.
  • YPF Quimica. (n.d.). Maleic anhydride - Hazard Identification.
  • Gowda, B. T., et al. (2011). N-(4-Chloro-2-methylphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3317. Retrieved from [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.). N-(5-Chloro-2-methylphenyl)maleamic acid.
  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • Rastogi, R. P., et al. (1974). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry, 12, 1264-1266.
  • Gowda, B. T., et al. (2010). N-(2-Methylphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1554. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0372922A2 - Preparation process of N-substituted maleimides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline.
  • ChemBK. (n.d.). N-(5-Chloro-2-methylphenyl)maleamic acid.
  • Abdelaziz, A. M., et al. (2026, February 10). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Retrieved from [Link]

  • Saraswathi, M., et al. (2012). N-(2-Chloro-5-methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o221. Retrieved from [Link]

  • StackExchange. (2017, January 21). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride? Retrieved from [Link]

  • Onkol, T., et al. (2008). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Maleic Anhydride.
  • Google Patents. (n.d.). US4146543A - Reaction of maleic anhydride with active methylene or methine containing compounds.

Sources

Application

purification of N-(5-Chloro-2-methylphenyl)maleamic acid by recrystallization

Application Note: Purification of N-(5-Chloro-2-methylphenyl)maleamic acid via Controlled Recrystallization and Orthogonal Acid-Base Extraction Audience: Researchers, Process Chemists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of N-(5-Chloro-2-methylphenyl)maleamic acid via Controlled Recrystallization and Orthogonal Acid-Base Extraction

Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N-(5-Chloro-2-methylphenyl)maleamic acid (CAS: 208663-08-5)[1]

Mechanistic Insights & Causality in Purification

The synthesis of N-substituted maleamic acids is typically achieved through the acylation of a primary amine (in this case, 5-chloro-2-methylaniline) with maleic anhydride in solvents such as acetone, dioxane, or ethyl acetate at low temperatures (0–25°C)[2][3][4]. While the reaction is highly efficient, the crude isolate often contains three primary classes of impurities:

  • Unreacted Starting Materials: Residual 5-chloro-2-methylaniline or hydrolyzed maleic anhydride (maleic acid).

  • Polymerized Oligomers: Minor side-products formed during the acylation phase[5].

  • Cyclized Maleimides (Critical Impurity): N-(5-Chloro-2-methylphenyl)maleimide.

The Causality of Temperature Control: The most critical challenge in purifying maleamic acids is their inherent thermal instability. When exposed to elevated temperatures (typically >70–80°C), maleamic acids undergo an intramolecular cyclodehydration to form the corresponding maleimide[6]. Therefore, the primary purification strategy—recrystallization—must be strictly temperature-controlled. Solvents like ethanol or 2-propanol/water are selected because they provide a steep solubility gradient at moderate temperatures (<60°C), allowing for dissolution without triggering ring-closure[4][7].

The Self-Validating Acid-Base System: When standard recrystallization fails to yield >98% purity, an orthogonal acid-base extraction is employed[2][3]. This method acts as a self-validating system: it chemically interrogates the crude mixture for the presence of the free carboxylic acid moiety. By treating the crude solid with dilute sodium bicarbonate (NaHCO₃), the target maleamic acid is selectively ionized into a soluble sodium carboxylate. Neutral impurities (the cyclized maleimide) and basic impurities (unreacted aniline) remain insoluble and are filtered out. Subsequent acidification with hydrochloric acid (HCl) protonates the carboxylate, driving the pure N-(5-Chloro-2-methylphenyl)maleamic acid out of solution[3].

Experimental Protocols

Protocol A: Temperature-Controlled Recrystallization (Primary Method)

Use this protocol for crude mixtures with >80% initial purity.

  • Solvent Preparation: Prepare a solvent system of absolute ethanol (or a 1:1 mixture of 2-propanol and deionized water). Pre-warm the solvent to 55°C. Do not exceed 60°C to prevent premature cyclodehydration into the maleimide derivative[6].

  • Dissolution: Suspend 10.0 g of crude N-(5-Chloro-2-methylphenyl)maleamic acid in 30 mL of the warmed solvent. Stir vigorously. Gradually add more solvent in 5 mL increments until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the warm solution through a pre-warmed Buchner funnel to remove any insoluble polymeric oligomers[5].

  • Controlled Crystallization: Allow the filtrate to cool slowly to room temperature over 2 hours to promote the growth of large, pure crystals. Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize yield.

  • Recovery: Collect the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold ethanol, followed by 15 mL of cold diethyl ether to rapidly remove residual moisture[2].

  • Drying: Dry the crystals under a high vacuum at room temperature for 12 hours.

Protocol B: Orthogonal Acid-Base Extraction (Rescue Method)

Use this protocol if the crude product is highly contaminated with the maleimide or unreacted amine.

  • Ionization: Suspend 10.0 g of the impure crude in 100 mL of 5% (w/v) aqueous NaHCO₃. Stir vigorously at room temperature for 30 minutes. The maleamic acid will dissolve, accompanied by mild effervescence (CO₂ release)[3].

  • Filtration of Impurities: Filter the mixture through a Celite pad. The filter cake will contain the insoluble N-(5-Chloro-2-methylphenyl)maleimide and unreacted 5-chloro-2-methylaniline. Discard the cake[2].

  • Precipitation: Transfer the clear filtrate to a large beaker immersed in an ice bath. While stirring vigorously, add 1M HCl dropwise until the pH reaches 2.0. A dense, white precipitate of pure N-(5-Chloro-2-methylphenyl)maleamic acid will form immediately[3].

  • Recovery & Washing: Filter the precipitate under a vacuum. Wash extensively with ice-cold deionized water until the filtrate is pH neutral, followed by a final wash with 10 mL of cold ethanol[2]. Dry under a vacuum at room temperature.

Quantitative Data & Quality Control

To ensure the success of the purification, validate the final product against the physicochemical parameters outlined in Table 1.

Table 1: Physicochemical Properties and QC Specifications

ParameterSpecification
Compound Name N-(5-Chloro-2-methylphenyl)maleamic acid
CAS Registry Number 208663-08-5[1]
Molecular Formula C₁₁H₁₀ClNO₃[1]
Molecular Weight 239.66 g/mol [1]
Appearance White to off-white crystalline powder
Target Purity (HPLC) > 98.0%
Expected Recovery Yield 75% – 85% (Protocol A) / 65% – 75% (Protocol B)
Critical Impurity Limit < 0.5% N-(5-Chloro-2-methylphenyl)maleimide

Process Visualization

The following workflow illustrates the chemical pathways during the synthesis and purification phases, highlighting the critical side-reaction that must be avoided.

G A 5-Chloro-2-methylaniline + Maleic Anhydride B Crude N-(5-Chloro-2-methylphenyl) maleamic acid A->B Acylation (0-25°C) C Recrystallization (EtOH or 2-Propanol/Water, <60°C) B->C Primary Protocol E Thermal Cyclodehydration (Excess Heat >70°C) B->E Side Reaction (Avoid) G Acid-Base Extraction (Dilute NaHCO3 -> HCl) B->G Rescue Protocol D Pure N-(5-Chloro-2-methylphenyl) maleamic acid C->D Controlled Cooling F N-(5-Chloro-2-methylphenyl) maleimide (Impurity) E->F Ring Closure G->D Precipitation

Workflow for the purification of N-(5-Chloro-2-methylphenyl)maleamic acid.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting N-(5-Chloro-2-methylphenyl)maleamic acid purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the synthesis and purification of N-(5-Chloro-2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the synthesis and purification of N-(5-Chloro-2-methylphenyl)maleamic acid (CAS 208663-08-5) .

Maleamic acids are kinetically favored intermediates that are notoriously sensitive to thermal stress, pH extremes, and moisture. Rather than providing a generic protocol, this guide deconstructs the causality behind common impurities—such as premature cyclization or anhydride hydrolysis—and provides self-validating methodologies to ensure absolute structural integrity.

Diagnostic Troubleshooting Workflow

Before beginning purification, it is critical to identify the specific contaminant profile of your crude mixture. The logic tree below outlines the diagnostic pathways for resolving the three most common failure modes in N-arylmaleamic acid synthesis.

TroubleshootingLogic Start Crude N-(5-Chloro-2-methylphenyl) maleamic acid Analysis Diagnostic Validation (1H NMR / LC-MS) Start->Analysis Maleimide Contaminant: Maleimide (m/z -18 Da, NMR Singlet) Analysis->Maleimide Thermal/Acid stress Aniline Contaminant: Free Aniline (Aromatic Shifts, Free NH2) Analysis->Aniline Incomplete reaction Maleic Contaminant: Maleic Acid (m/z 116, High Solubility) Analysis->Maleic Moisture contamination BaseExt Base Extraction (pH 8) Filter insoluble imide Maleimide->BaseExt AcidWash Acidic Wash (0.1M HCl) Solubilizes free amine Aniline->AcidWash AqueousWash Cold Aqueous/Ether Wash Removes diacid Maleic->AqueousWash Pure Pure Maleamic Acid (Validation: NMR AB Doublets) BaseExt->Pure Acidify filtrate to pH 2 AcidWash->Pure Filter & Dry AqueousWash->Pure Filter & Dry

Diagnostic workflow for identifying and resolving common impurities in N-arylmaleamic acid synthesis.

Quantitative Data: Differential Solubility Matrix

Purification of N-(5-Chloro-2-methylphenyl)maleamic acid relies entirely on exploiting the differential solubility of its carboxylic acid moiety compared to its neutral or basic contaminants.

Solvent / Reagent EnvironmentTarget: N-(5-Chloro-2-methylphenyl)maleamic acidImpurity: N-(5-Chloro-2-methylphenyl)maleimideImpurity: 5-Chloro-2-methylanilineImpurity: Maleic Acid
Diethyl Ether (20°C) InsolubleSolubleSolubleModerately Soluble
Aqueous NaHCO₃ (pH 8) Highly Soluble (as Na⁺ salt)InsolubleInsolubleHighly Soluble
Aqueous HCl (pH 2) Insoluble (precipitates)InsolubleSoluble (as Cl⁻ salt)Highly Soluble
Dichloromethane (DCM) InsolubleHighly SolubleHighly SolubleInsoluble

Frequently Asked Questions (Troubleshooting)

Q: Why is my N-(5-Chloro-2-methylphenyl)maleamic acid contaminated with its corresponding maleimide, and how do I remove it? A: Causality: Maleamic acids are intermediates that undergo spontaneous intramolecular cyclodehydration when exposed to thermal stress (>40°C) or strong dehydrating conditions . The amide nitrogen nucleophilically attacks the carboxylic acid, eliminating water (a mass shift of -18 Da) to form the thermodynamically stable maleimide. Resolution: Leverage the free carboxylic acid group (pKa ~3.5–4.5). Dissolve the crude mixture in saturated aqueous NaHCO₃ (pH ~8). The maleamic acid deprotonates to form a soluble sodium salt, while the cyclized maleimide remains completely insoluble. Filter out the maleimide, then carefully re-acidify the filtrate with 1M HCl at 0–5°C to precipitate the pure maleamic acid.

Q: I am detecting unreacted 5-chloro-2-methylaniline in my final product. How can I ensure complete conversion? A: Causality: The aminolysis of maleic anhydride is highly exothermic and rapid . However, if the anhydride is exposed to ambient moisture, it hydrolyzes into maleic acid. Maleic acid is a poor electrophile and will not react with the aniline without a coupling agent, causing the reaction to stall. Resolution: Ensure strictly anhydrous conditions during synthesis (e.g., using dry diethyl ether). To remove residual aniline post-reaction, triturate the crude solid with a dilute acidic wash (0.1 M HCl) or cold dichloromethane (DCM). The maleamic acid is highly insoluble in both, whereas the free aniline will protonate and wash away in the acid, or dissolve directly in the DCM.

Q: How can I spectroscopically confirm that I have the open-chain maleamic acid and not the closed-ring maleimide or a hydrolyzed byproduct? A: Causality: The structural geometry of the alkene protons dictates the NMR spectra. In the closed-ring maleimide, the molecule is symmetric, rendering the two alkene protons chemically equivalent; they appear as a sharp singlet at ~7.1 ppm. In the open-chain maleamic acid, the alkene protons are inequivalent. Furthermore, extended exposure to high pH can cause ring-opening hydrolysis of maleimides back to maleamic acids, which must be monitored . Resolution: Run a ¹H NMR in DMSO-d₆. Pure N-(5-Chloro-2-methylphenyl)maleamic acid will display an AB spin system for the alkene protons—two distinct doublets between 6.2 and 6.5 ppm with a coupling constant (J) of ~12 Hz, confirming the cis geometry of the uncyclized backbone.

Self-Validating Purification Protocol (Acid-Base Reprecipitation)

This protocol utilizes an acid-base shift to isolate the target compound. Every step includes a physical or analytical validation check to ensure the system is behaving as thermodynamically predicted.

Step 1: Base Extraction

  • Action: Suspend 1.0 g of crude product in 20 mL of saturated NaHCO₃ (aq). Stir vigorously at room temperature for 15 minutes.

  • Causality: Converts the carboxylic acid moiety of the maleamic acid into its highly soluble sodium salt.

  • Validation Check: The solution should turn mostly clear. Any persistent, cloudy suspension is unreacted aniline or cyclized maleimide.

Step 2: Filtration & Quantification

  • Action: Filter the suspension through a medium-porosity glass frit. Wash the filter cake with 5 mL of cold water.

  • Causality: Physically separates the insoluble, non-acidic impurities from the aqueous product stream.

  • Validation Check: Dry and weigh the filter cake. A mass >5% of the starting crude indicates significant premature cyclization (thermal stress during synthesis) or anhydride hydrolysis.

Step 3: Controlled Acidification

  • Action: Transfer the filtrate to an ice bath (0–5°C). Dropwise, add 1M HCl while stirring vigorously until the pH reaches 2.0–3.0.

  • Causality: Reprotonates the carboxylate, drastically reducing its aqueous solubility and forcing crystallization. The cold temperature prevents acid-catalyzed cyclization during the pH shift.

  • Validation Check: A voluminous white/off-white precipitate must form immediately upon crossing pH 4.0. If no precipitate forms, the initial reaction failed to yield the maleamic acid.

Step 4: Isolation & Drying

  • Action: Filter the precipitate under vacuum, wash with 10 mL of ice-cold distilled water, and dry under high vacuum at room temperature for 12 hours.

  • Causality: Removes residual NaCl and HCl. Room temperature drying is critical; heating above 40°C under vacuum will drive the dehydration reaction, reverting your purified product back to maleimide.

  • Validation Check: Run LC-MS in negative ion mode. The target peak should show an [M-H]⁻ of m/z 238.0 (based on the exact mass of 239.03 for C₁₁H₁₀ClNO₃).

References

  • Title: Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (Royal Society of Chemistry) URL: [Link]

  • Title: Preparation process of N-substituted maleimides - Patent 0372922 Source: European Patent Office URL: [Link]

Optimization

Technical Support Center: N-(5-Chloro-2-methylphenyl)maleamic Acid Synthesis

An essential guide for researchers, scientists, and drug development professionals on the synthesis of N-(5-Chloro-2-methylphenyl)maleamic acid. This technical support center provides in-depth troubleshooting guides and...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential guide for researchers, scientists, and drug development professionals on the synthesis of N-(5-Chloro-2-methylphenyl)maleamic acid. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, focusing on the identification and mitigation of impurities.

The synthesis of N-(5-Chloro-2-methylphenyl)maleamic acid, a key intermediate in various chemical and pharmaceutical applications, is typically achieved through the nucleophilic ring-opening of maleic anhydride with 5-chloro-2-methylaniline. While the reaction appears straightforward, achieving high purity and yield requires careful control of reaction conditions and an awareness of potential side reactions and degradation pathways. This guide addresses the most common issues related to impurity formation, offering expert insights and validated protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my synthesis, and where do they come from?

The impurities in this synthesis can be broadly categorized into three groups: those arising from starting materials, those formed through side reactions, and those resulting from product degradation.

Impurity CategorySpecific ImpurityOrigin
Starting Material-Related Unreacted 5-chloro-2-methylanilineIncomplete reaction; incorrect stoichiometry.
Unreacted Maleic Anhydride / Maleic AcidIncomplete reaction; hydrolysis of anhydride by atmospheric moisture.
N-(Isomeric-chloromethylphenyl)maleamic acidsIsomeric impurities (e.g., 3-chloro-2-methylaniline) in the starting aniline.
N-(5-Chloro-2-methylphenyl)fumaramideIsomerization of maleic anhydride/acid to the more stable fumaric acid (trans-isomer) prior to reaction[1].
Side Reaction Products N-(5-Chloro-2-methylphenyl)maleimideIntramolecular cyclodehydration of the maleamic acid product, often induced by heat[2][3][4].
N-(5-Chloro-2-methylphenyl)isomaleimideKinetically favored cyclization product, especially when using certain dehydrating agents like acetic anhydride[5].
Degradation Products 5-chloro-2-methylaniline and Maleic AcidHydrolysis of the maleamic acid product, particularly during aqueous work-up or under acidic/basic conditions[6][7][8].
Q2: I've isolated a major byproduct that is less polar than my desired product and has a mass of 221.5 g/mol . What is it?

This is almost certainly N-(5-Chloro-2-methylphenyl)maleimide . This impurity is formed by the intramolecular cyclodehydration of the desired maleamic acid product (M.W. 239.66 g/mol ), with the loss of a water molecule (18.015 g/mol ). This reaction is a common side-pathway, particularly if the reaction temperature is elevated or if the product is heated during subsequent processing steps[2][9]. Its formation is thermodynamically favored, though it requires overcoming an energy barrier for cyclization.

Q3: My product seems to be reverting to the starting materials during aqueous work-up. Why is this happening and how can I prevent it?

This issue is caused by the hydrolysis of the maleamic acid amide bond. The presence of a neighboring carboxylic acid group facilitates this process through intramolecular catalysis[6][10]. The reaction is essentially the reverse of the synthesis. In some organic solvents, the formation of maleamic acids can even be a reversible equilibrium with the amine and anhydride precursors[7].

Mitigation Strategies:

  • Minimize Water Contact: Perform the reaction under strictly anhydrous conditions.

  • Control pH: Avoid strongly acidic or basic conditions during work-up, as both can catalyze hydrolysis. A rapid wash with dilute acid to remove unreacted aniline followed by a water wash is often sufficient[11].

  • Low Temperature: Conduct extractions and washes at low temperatures (0-5°C) to slow the rate of hydrolysis.

  • Prompt Isolation: Do not leave the product in aqueous solutions for extended periods. Isolate the solid product as quickly as possible after precipitation or extraction.

Q4: How can I distinguish the desired maleamic acid from the N-substituted maleimide impurity using ¹H NMR?

The proton NMR spectra of these two compounds show distinct and easily identifiable differences, particularly in the vinyl region.

  • N-(5-Chloro-2-methylphenyl)maleamic acid (Product): Will show two distinct signals for the vinyl protons (-CH=CH-) appearing as doublets with a cis-coupling constant (J) typically around 6-8 Hz.

  • N-(5-Chloro-2-methylphenyl)maleimide (Impurity): Due to the cyclic and symmetric nature of the maleimide ring, the two vinyl protons are chemically equivalent. They will appear as a sharp singlet in the spectrum[3].

The presence of a singlet in the vinyl region (typically ~6.8-7.0 ppm) is a definitive indicator of the maleimide impurity.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem: Low Yield or Incomplete Reaction

Symptoms: Significant amounts of unreacted 5-chloro-2-methylaniline and/or maleic anhydride are detected in the crude product by TLC, HPLC, or NMR.

Troubleshooting Workflow: Low Yield

G start Low Yield Detected check_stoich Verify Stoichiometry (1:1 or slight excess of anhydride) start->check_stoich check_purity Assess Starting Material Purity (Aniline & Anhydride) start->check_purity check_temp Review Reaction Temperature (Was it too low?) start->check_temp check_time Evaluate Reaction Time (Was it sufficient?) start->check_time solve_stoich Adjust to correct molar ratio check_stoich->solve_stoich Incorrect solve_purity Purify starting materials (e.g., distill aniline) check_purity->solve_purity Impurities found solve_temp_time Increase temperature slightly or prolong reaction time check_temp->solve_temp_time Yes check_time->solve_temp_time No

Caption: Workflow for troubleshooting low reaction yield.

  • Cause: Incorrect Stoichiometry. The reaction proceeds in a 1:1 molar ratio. An excess of one reactant will leave the other unconsumed.

    • Solution: Carefully calculate and weigh the molar equivalents. Using a slight excess (1.05-1.1 eq) of maleic anhydride can sometimes help drive the reaction to completion, with the excess being easily removed during work-up.

  • Cause: Low Reactant Purity. Impurities in the starting materials will not react and will lower the theoretical yield. Maleic anhydride is susceptible to hydrolysis into maleic acid if not stored properly.

    • Solution: Use freshly opened, high-purity reagents. Maleic anhydride can be purified by sublimation, and 5-chloro-2-methylaniline can be purified by distillation.

  • Cause: Insufficient Reaction Time or Temperature. While high temperatures are detrimental, the reaction may be slow at very low temperatures.

    • Solution: The reaction is typically rapid and exothermic. Most procedures recommend starting at 0-5°C and then allowing the mixture to stir at room temperature for 1-2 hours to ensure completion[11][12].

Problem: Significant N-(5-Chloro-2-methylphenyl)maleimide Formation

Symptoms: A significant peak corresponding to the maleimide is observed in HPLC or NMR analysis of the crude product.

Impurity Formation Pathways

G cluster_main Main Reaction Pathway cluster_side Side/Degradation Pathways Aniline 5-Chloro-2-methylaniline Product N-(5-Chloro-2-methylphenyl)maleamic acid (Desired Product) Aniline->Product Anhydride Maleic Anhydride Anhydride->Product Maleimide N-(5-Chloro-2-methylphenyl)maleimide Product->Maleimide Heat / Dehydrating Agent Hydrolysis Hydrolysis Products (Aniline + Maleic Acid) Product->Hydrolysis H₂O / Acid / Base Hydrolysis->Product Reversible

Caption: Key reaction and impurity formation pathways.

  • Cause: Excessive Heat. This is the primary cause of cyclodehydration. The initial reaction of the amine and anhydride is exothermic; if the temperature is not controlled, it can rise sufficiently to promote maleimide formation.

    • Solution: Maintain strict temperature control. Begin the addition of the aniline to the maleic anhydride solution in an ice bath (0-5°C)[12]. After the initial exotherm subsides, the reaction can be allowed to proceed at room temperature. Avoid any heating steps during the reaction or work-up.

  • Cause: Presence of Dehydrating Agents. Accidental contamination with dehydrating agents (e.g., acetic anhydride, which is often used intentionally to synthesize maleimides) will cause rapid cyclization[4][13].

    • Solution: Ensure all glassware is clean and that solvents and reagents are free from contaminants.

Experimental Protocols

Protocol 1: Optimized Synthesis of N-(5-Chloro-2-methylphenyl)maleamic acid

This protocol is designed to maximize yield and purity by controlling key reaction parameters.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve maleic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether, acetone, or dioxane)[4][12].

  • Reactant Preparation: In a separate flask, dissolve 5-chloro-2-methylaniline (1.0 eq) in the same anhydrous solvent.

  • Reaction: Cool the maleic anhydride solution to 0-5°C using an ice-water bath. Begin the dropwise addition of the aniline solution from the dropping funnel over 30-45 minutes with vigorous stirring. A precipitate of the product will likely form during the addition.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of cold solvent (to remove soluble impurities) and then with petroleum ether or hexane to aid in drying.

  • Purification (if necessary): The product is often of high purity directly from the reaction. If unreacted aniline is present, the crude solid can be slurried in dilute HCl, filtered, and washed with water. To remove unreacted maleic acid, a wash with cold water is effective[11]. Recrystallization can be performed from solvents like ethanol if further purification is required[14].

Protocol 2: HPLC Method for Purity Assessment

This serves as a starting point for analytical method development to assess product purity and identify impurities.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 20% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 20% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in a 50:50 mixture of Mobile Phase A and B.

Expected Elution Order: Maleic Acid (most polar, earliest elution) -> N-(5-Chloro-2-methylphenyl)maleamic acid -> 5-chloro-2-methylaniline -> N-(5-Chloro-2-methylphenyl)maleimide (least polar, latest elution).

References

  • Mehta, N. J., et al. (1960). J. Org. Chem., 25, 1012. [Link]

  • Li, Y., et al. (2017). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. RSC Advances, 7(76), 48225-48232. [Link]

  • Badescu, G., et al. (2018). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Chemical Science, 9(21), 4845-4851. [Link]

  • Li, Y., et al. (2017). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. PubMed. [Link]

  • Stadler, A., & Varga, N. (2012). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie, 57(1), 91-97. [Link]

  • Cebrián-García, J., et al. (2021). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal, 27(52), 13247-13253. [Link]

  • U.S. Patent No. 2,444,536. (1948). Preparation of N-substituted maleimides.
  • de la Hoz, A., et al. (2018). A platform for efficient, thiol-stable conjugation to albumin's native single accessible cysteine. Chemical Communications, 54(43), 5430-5433. [Link]

  • Walker, G. N. (1993). Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy. Journal of the Chemical Society, Perkin Transactions 1, (13), 1597-1602. [Link]

  • Li, Y., et al. (2017). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. ResearchGate. [Link]

  • Belmessieri, D., et al. (2012). Experimental and theoretical investigation of the intramolecular cyclisation of N-(benzoxazolinon-6-Yl) Maleimide derivatives. ResearchGate. [Link]

  • Norbidar. (2025). The stability comparison of fumaric acid and maleic acid. [Link]

  • Jones, M. W., & Mantovani, G. (2010). On the synthesis of N-maleoyl amino acids in aqueous media: cautionary tales for the unwary traveller. Arkat USA. [Link]

  • Rastogi, R. P., & Dubey, P. C. (1977). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry, 15A, 255-257. [Link]

  • Jones, C. P., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. [Link]

  • Cava, M. P., et al. (1963). N-Phenylmaleimide. Organic Syntheses, 4, 944. [Link]

  • European Patent No. EP0372922A2. (1990). Preparation process of N-substituted maleimides. European Publication Server. [Link]

  • Kumar, A., et al. (2013). Facile synthesis of some new maleamic acid and maleimide derivatives of thiazoles by using conventional and non-conventional methods and screening of their antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 5(1), 913-916. [Link]

  • Gowda, B. T., et al. (2010). N-(2-Methylphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1554. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(5-Chloro-2-methylphenyl)maleamic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with N-(5-Chloro-2-methylphenyl)maleamic acid (CAS: 208663...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with N-(5-Chloro-2-methylphenyl)maleamic acid (CAS: 208663-08-5).

This compound presents a classic formulation paradox: it contains a highly lipophilic, chlorinated aromatic ring that drives aqueous insolubility, paired with a maleamic acid moiety that is highly susceptible to pH-dependent degradation. Overcoming its poor solubility requires a mechanistic approach that balances thermodynamic solubility with chemical stability.

Formulation Decision Workflow

Before selecting a solubilization strategy, you must define the biological environment of your assay. The diagram below outlines the causal logic for selecting the appropriate formulation pathway.

FormulationLogic A N-(5-Chloro-2-methylphenyl) maleamic acid B Target Application? A->B C In Vitro Assays (Aqueous Media) B->C Cells/Enzymes D In Vivo Dosing (Oral / IV) B->D Animal Models E HP-β-CD Complexation (10-20% w/v) C->E Solubilization F Lipid-Based System (SEDDS/PEG-400) D->F Maximize Bioavailability G pH 7.2-7.4 Buffer (Prevent Hydrolysis) E->G Stabilization

Fig 1. Formulation decision tree for N-(5-Chloro-2-methylphenyl)maleamic acid.

Frequently Asked Questions & Troubleshooting

Q1: Why does the compound immediately precipitate when I dilute my DMSO stock into aqueous cell culture media? A1: This is a failure of the "spring and parachute" effect. N-(5-Chloro-2-methylphenyl)maleamic acid is highly soluble in DMSO (the "spring"). However, when spiked into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The highly hydrophobic 5-chloro-2-methylphenyl group cannot form favorable hydrogen bonds with water, leaving the drug in a state of extreme supersaturation. Without a precipitation inhibitor (the "parachute"), rapid nucleation occurs, leading to visible crystallization. You must use a co-solvent or complexing agent to lower the thermodynamic energy barrier of solvation.

Q2: Can I just lower or raise the pH of my buffer to force the compound into solution? A2: You must exercise extreme caution with pH adjustments. As a weak acid, ionizing the carboxylate group by raising the pH will increase solubility. However, maleamic acid derivatives are notoriously unstable at extreme pH levels. Under acidic conditions, the un-ionized carboxylic acid acts as an intramolecular catalyst, driving rapid hydrolysis back into maleic anhydride and 5-chloro-2-methylaniline[1]. Conversely, highly basic conditions will cleave the amide bond. To balance solubility and chemical integrity, you must strictly buffer your solutions to pH 7.2–7.4 [1].

Q3: What is the most reliable excipient strategy for cell-based in vitro assays? A3: We strongly recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The lipophilic 5-chloro-2-methylphenyl ring fits perfectly into the hydrophobic cavity of the cyclodextrin torus, while the hydroxylated exterior maintains excellent aqueous solubility[2]. This 1:1 host-guest complexation avoids the severe cytotoxicity and membrane-permeabilization artifacts commonly caused by high concentrations of DMSO or Tween-80 in cell culture.

Q4: How should I formulate this compound for in vivo oral dosing (e.g., rodent PK/PD studies)? A4: For oral bioavailability, rely on a Self-Emulsifying Drug Delivery System (SEDDS) . Dissolving the compound in an anhydrous mixture of lipids and surfactants (e.g., Capryol 90, Cremophor EL, and PEG-400) bypasses the dissolution rate-limiting step in the gastrointestinal tract. Upon contact with gastric fluids, the formulation spontaneously forms a nano-emulsion, keeping the drug solubilized and protecting the maleamic acid linkage from the harsh acidic environment of the stomach[3].

Quantitative Formulation Strategies

Use the following table to benchmark your formulation choices against expected outcomes.

Formulation StrategyExcipient CompositionMax Estimated SolubilityBiocompatibility / ToxicityBest Use Case
Direct Dilution ≤ 1% DMSO in PBS< 50 µMHigh toxicity at >1% DMSOPreliminary biochemical assays
pH Adjustment 50 mM HEPES (pH 7.4)~ 100 - 200 µMExcellentHigh-throughput enzymatic screening
Host-Guest Complex 10-20% HP-β-CD1 - 5 mMExcellent (Cell-safe)Cell culture, prolonged in vitro assays
Lipid-Based (SEDDS) PEG-400 / Cremophor EL> 10 mg/mLModerate (GI safe, IV requires care)In vivo oral dosing (PK/PD)

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not skip the validation steps; they are critical for confirming that your compound is truly in solution and not suspended as sub-visible micro-crystals.

Protocol A: HP-β-CD Complexation for In Vitro Assays

Objective: Generate a stable 2 mM aqueous stock without organic solvents.

  • Buffer Preparation: Prepare a physiological buffer (e.g., 50 mM HEPES or PBS). Adjust the pH to exactly 7.4 . Causality: This pH ensures the carboxylate is ionized for solubility while preventing acid-catalyzed ring-closure and hydrolysis[1].

  • Excipient Addition: Dissolve HP-β-CD in the buffer to a final concentration of 20% (w/v).

  • Drug Addition: Weigh the required mass of N-(5-Chloro-2-methylphenyl)maleamic acid powder and add it to the cyclodextrin solution.

  • Complexation: Sonicate the mixture in a water bath at room temperature for 20–30 minutes until optically clear. Do not apply heat, as elevated temperatures accelerate the degradation of the maleamic acid linkage.

  • Sterilization/Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check: Perform a mock dilution by adding 10 µL of your formulated stock into 990 µL of your target assay media. Monitor the absorbance at 600 nm for 30 minutes using a spectrophotometer. An increase in baseline absorbance indicates light scattering from sub-visible precipitation. If this occurs, the HP-β-CD ratio must be increased[2].

Protocol B: Lipid-Based SEDDS Formulation for In Vivo Dosing

Objective: Maximize oral bioavailability and protect against gastric degradation.

  • Excipient Blending: In a clean glass vial, combine 30% Capryol 90 (oil), 40% Cremophor EL (surfactant), and 30% PEG-400 (co-surfactant) by weight[3].

  • Homogenization: Vortex the mixture vigorously for 2 minutes to form a homogenous, isotropic pre-concentrate.

  • Drug Loading: Add the N-(5-Chloro-2-methylphenyl)maleamic acid powder to the pre-concentrate to achieve a target loading dose (e.g., 10 mg/g).

  • Dissolution: Stir the mixture magnetically at 37°C for 2 hours. The compound must dissolve completely into the lipid matrix.

  • Emulsification (Pre-dosing): Immediately prior to oral gavage, dilute the pre-concentrate 1:10 in sterile water or saline.

  • Self-Validation Check: Drop 50 µL of the lipid pre-concentrate into 5 mL of Simulated Gastric Fluid (SGF) at 37°C with gentle stirring. A successful SEDDS formulation will spontaneously form a transparent or slightly bluish dispersion (a nano-emulsion) within 2 minutes. If opaque white flakes appear, the drug has precipitated, and the surfactant-to-oil ratio must be adjusted[3].

Sources

Reference Data & Comparative Studies

Validation

N-(5-Chloro-2-methylphenyl)maleamic Acid vs. Alternative Maleamic Acid Derivatives: A Comparative Guide

As the demand for novel antifungal agents, agricultural safeners, and dynamic combinatorial chemistry building blocks grows, maleamic acid derivatives have emerged as highly versatile scaffolds. Formed via the ring-openi...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel antifungal agents, agricultural safeners, and dynamic combinatorial chemistry building blocks grows, maleamic acid derivatives have emerged as highly versatile scaffolds. Formed via the ring-opening reaction of maleic anhydride with primary amines, these compounds exhibit a unique balance of stability, reversible transamidation capabilities, and potent biological activity[1][2].

This guide provides an in-depth, objective comparison between N-(5-Chloro-2-methylphenyl)maleamic acid (CAS 208663-08-5) [3] and other common maleamic acid derivatives (such as unsubstituted N-phenyl and N-alkyl variants). By analyzing their physicochemical properties, mechanistic pathways, and experimental performance, researchers can make informed decisions when selecting derivatives for drug development or materials science applications.

Structural & Mechanistic Analysis: Why Substitution Matters

The biological and chemical behavior of maleamic acids is fundamentally dictated by the nature of the N-substituent. The core maleamic acid structure contains an alkene, a carboxylic acid, and an amide bond. This system is prone to reversible transamidation and pH-dependent ring-closing dehydration to form thiol-reactive maleimides[2][4].

The 5-Chloro-2-methylphenyl Advantage

N-(5-Chloro-2-methylphenyl)maleamic acid features a disubstituted aromatic ring that drastically alters its pharmacological profile compared to simple alkyl or unsubstituted aryl derivatives:

  • Steric Shielding (2-Methyl Group): The ortho-methyl group provides significant steric hindrance around the amide bond. This bulk protects the amide linkage from premature enzymatic cleavage by non-specific amidases or maleimide hydrolases, thereby increasing the molecule's half-life in aqueous media[5].

  • Electronic Modulation (5-Chloro Group): Chlorine acts as an electron-withdrawing group (EWG) via induction. This subtly increases the acidity of the amide proton and stabilizes the molecule. If the compound is utilized as a precursor for cyclization, the EWG enhances the electrophilicity of the resulting maleimide, increasing its reactivity toward target nucleophiles (e.g., cysteine thiols in fungal enzymes)[1].

  • Enhanced Lipophilicity (LogP): Fungal cell walls and bacterial membranes are formidable barriers. N-alkyl maleamic acids generally exhibit insignificant antimicrobial activity due to poor membrane permeability[6]. The combination of the lipophilic chlorine atom and methyl group significantly raises the partition coefficient (LogP), driving intracellular accumulation and resulting in strong antifungal efficacy[7][8].

G A Maleic Anhydride + Primary Amine B N-Substituted Maleamic Acid A->B Nucleophilic Attack (Room Temp) B->A Reversible Transamidation C Ring-Closing Dehydration (Heat/Ac2O) B->C Cyclization D Maleimide (Thiol-Reactive) C->D Active Electrophile E Hydrolysis (Ring-Opening) D->E High pH / H2O E->B Unreactive State

Mechanistic pathways of maleamic acids, highlighting dynamic equilibrium and activation to maleimides.

Comparative Performance Data

To objectively evaluate N-(5-Chloro-2-methylphenyl)maleamic acid, we must compare it against baseline derivatives. The data below synthesizes structure-activity relationship (SAR) trends observed in in vitro antifungal and cytotoxicity assays[1][6].

Table 1: Physicochemical and Biological Profiling
DerivativeSubstrate ClassEst. LogPAntifungal MIC (µg/mL)*Cytotoxicity CC50 (µg/mL)**Hydrolytic Stability
N-(5-Chloro-2-methylphenyl) Halogenated Aryl~2.84 - 8> 250High (Sterically Protected)
N-Phenylmaleamic acid Unsubstituted Aryl~1.516 - 32201.1Moderate
N-Ethylmaleamic acid Alkyl~0.2> 100471.6Low (Rapidly Cleaved)

*Minimum Inhibitory Concentration against pathogenic fungi (e.g., T. rubrum, Sclerotinia sclerotiorum). Lower values indicate higher potency[1][7]. **Concentration causing 50% cell viability reduction in mammalian cell lines (e.g., MA-104). Higher values indicate lower toxicity[6].

Key Takeaway: While N-alkyl derivatives like N-ethylmaleamic acid show low mammalian cytotoxicity, they are practically inactive against fungal pathogens due to poor permeability. N-(5-Chloro-2-methylphenyl)maleamic acid strikes an optimal balance, offering potent antifungal activity while maintaining a favorable therapeutic window.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the self-validating synthesis and biological screening workflows for these derivatives.

Protocol A: Synthesis of N-(5-Chloro-2-methylphenyl)maleamic Acid

This protocol leverages a catalyst-free, atom-economical ring-opening reaction[1].

  • Preparation: Dissolve 10.0 mmol of maleic anhydride in 20 mL of anhydrous diethyl ether or glacial acetic acid in a round-bottom flask.

  • Amine Addition: Slowly add a solution of 10.0 mmol 5-chloro-2-methylaniline dissolved in 10 mL of the same solvent dropwise over 15 minutes. Maintain the reaction at 0–5°C using an ice bath to prevent premature cyclization.

  • Stirring & Precipitation: Remove the ice bath and stir vigorously at room temperature for 2 hours. A dense precipitate of the maleamic acid will form as the reaction progresses.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold anhydrous diethyl ether to remove unreacted starting materials.

  • Validation: Dry the product in a vacuum desiccator. Confirm purity via melting point determination and Thin Layer Chromatography (TLC) (ensure only a single spot is visible)[6]. Structural confirmation should be performed via 1 H-NMR (look for the characteristic alkene protons at ~6.2-6.5 ppm and the downfield amide proton).

Protocol B: High-Throughput Antifungal Screening (Mycelial Growth Rate)

To evaluate the biological efficacy of the synthesized derivatives, a standardized mycelial growth inhibition assay is employed[7].

  • Stock Preparation: Dissolve the maleamic acid derivatives in DMSO to create 10 mg/mL stock solutions.

  • Media Amendment: Incorporate the stock solutions into sterilized Potato Dextrose Agar (PDA) at ~45°C to achieve final test concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity. Pour into Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug (taken from the actively growing margin of a 7-day-old fungal culture, e.g., T. rubrum) in the center of each plate.

  • Incubation & Measurement: Incubate the plates at 28°C. Measure the radial growth of the mycelium every 24 hours until the control plate (1% DMSO only) is fully colonized.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the control. The MIC is defined as the lowest concentration yielding 100% growth inhibition.

W S1 Compound Synthesis & NMR/TLC Validation S2 Stock Solution Prep (DMSO Vehicle) S1->S2 S3 Agar Amendment (Serial Dilutions) S2->S3 S4 Fungal Inoculation (5mm Mycelial Plugs) S3->S4 S5 Incubation (28°C until Control fills plate) S4->S5 S6 Radial Growth Measurement & MIC Determination S5->S6

Workflow for the synthesis, validation, and high-throughput antifungal screening of maleamic acids.

Conclusion

The selection of a maleamic acid derivative must be strictly guided by the intended application. For dynamic combinatorial chemistry where rapid, reversible transamidation is desired, simple N-alkyl or unsubstituted N-phenyl derivatives may suffice[2]. However, for biological applications requiring robust stability, high membrane permeability, and potent antimicrobial efficacy, N-(5-Chloro-2-methylphenyl)maleamic acid is vastly superior. Its rationally designed steric and electronic profile prevents premature degradation while maximizing target engagement, making it a highly valuable scaffold in modern drug discovery and agricultural chemistry.

References

  • ResearchGate. "Evaluation of Maleamic Acid Derivatives Against Some Pathogenic Fungi" (2018). Available at:[Link]

  • Iraqi Journal of Biotechnology. "Evaluation of Maleamic Acid Derivatives Against Some Pathogenic Fungi". Available at:[Link]

  • Taylor & Francis Online. "Chemical reactivity and antimicrobial activity of N-substituted maleimides" (2011). Available at:[Link]

  • Journal of Pharmaceutical Negative Results. "Insignificant level of in vitro cytotoxicity, anti-rotavirus, antibacterial, and antifungal activities of N-alkylmaleamic acids" (2013). Available at:[Link]

  • National Institutes of Health (NIH). "Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids". Available at:[Link]

  • BRENDA Enzyme Database. "Ligand view of maleamic acid". Available at:[Link]

  • Royal Society of Chemistry. "New insights into the cross-linking and degradation mechanism of Diels–Alder hydrogels" (2014). Available at:[Link]

Sources

Comparative

Analytical Method Validation for N-(5-Chloro-2-methylphenyl)maleamic Acid: A Comparative Guide

As a Senior Application Scientist, developing robust analytical methods for reactive intermediates requires moving beyond standard templates. N-(5-Chloro-2-methylphenyl)maleamic acid (CAS 208663-08-5)[1] is a highly sens...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing robust analytical methods for reactive intermediates requires moving beyond standard templates. N-(5-Chloro-2-methylphenyl)maleamic acid (CAS 208663-08-5)[1] is a highly sensitive compound frequently utilized as a precursor in the synthesis of maleimide-based bioconjugates and targeted therapeutics.

The primary hurdle in analyzing this compound is its structural lability. Analytical methods must be meticulously designed to observe the molecule without inadvertently degrading it during the sample preparation or chromatographic run. This guide objectively compares analytical modalities, explains the causality behind critical experimental choices, and provides a self-validating protocol grounded in current regulatory frameworks.

Physicochemical Context & Analytical Challenges

Maleamic acid derivatives exist in a delicate thermodynamic equilibrium. They are highly susceptible to two competing degradation pathways depending on their microenvironment[2]:

  • Hydrolysis: In aqueous solutions at low pH or elevated temperatures, the amide bond cleaves, yielding maleic acid and 5-chloro-2-methylaniline.

  • Cyclization: Under dehydrating conditions or extended exposure to acidic environments, the molecule undergoes intramolecular dehydration to form the corresponding maleimide.

Because the analytical process (e.g., acidic mobile phases in HPLC) can trigger these exact pathways, your method must arrest these kinetics. This is achieved by utilizing chilled autosamplers, controlling diluent pH, and minimizing column residence time.

Pathway N1 N-(5-Chloro-2-methylphenyl) maleamic acid N2 Hydrolysis Products (Maleic Acid + Amine) N1->N2 Low pH / High Temp (Aqueous) N3 Cyclization Product (Maleimide Derivative) N1->N3 Dehydration / Acidic Conditions N4 Stable State (Neutral pH / Cold) N1->N4 Controlled Analytical Environment

Degradation and stability pathways of N-(5-Chloro-2-methylphenyl)maleamic acid.

Comparative Analysis of Analytical Modalities

Selecting the correct analytical technique depends on the phase of drug development. Below is a comparative analysis of the three primary methodologies used for maleamic acid derivatives.

Analytical ModalityPrimary ApplicationSensitivity (LOD)Run TimeMatrix SuitabilityKey Advantage
RP-HPLC-UV Routine purity, assay, and stability release testing.~0.1 - 0.5 µg/mL10 - 15 minAPI, Simple FormulationsHigh reproducibility; industry standard for QA/QC release.
LC-HRMS Impurity profiling and degradation metabolite ID[3].~1 - 10 ng/mL15 - 25 minComplex Biological MatricesUnmatched specificity; resolves isobaric degradants.
SEC-HPLC Stability of the acid when conjugated to proteins[2].~1.0 µg/mL20 - 30 minBioconjugates, PlasmaPreserves native state of conjugated biomolecules.

Scientist's Insight: While LC-HRMS offers superior sensitivity for metabolite tracing[3], RP-HPLC-UV remains the workhorse for quantitative validation due to its robustness and alignment with ICH Q2(R2) guidelines for commercial release[4].

Self-Validating Experimental Protocol: RP-HPLC-UV

To ensure trustworthiness, an analytical protocol must be a self-validating system. This means incorporating System Suitability Tests (SST) that mathematically prove the system's resolving power before any unknown samples are injected.

Step-by-Step Methodology

Phase 1: Sample Preparation (Kinetically Arrested) Causality: Room temperature aqueous diluents will cause measurable hydrolysis within 4 hours.

  • Prepare a sample diluent of 50:50 (v/v) HPLC-grade Water:Acetonitrile.

  • Pre-chill the diluent to 4°C.

  • Accurately weigh 10 mg of N-(5-Chloro-2-methylphenyl)maleamic acid and dissolve in 10 mL of chilled diluent to achieve a 1 mg/mL stock.

  • Immediately transfer vials to a temperature-controlled autosampler set strictly to 4°C.

Phase 2: Chromatographic Conditions Causality: A mildly acidic mobile phase sharpens the peak shape of the carboxylic acid moiety, but excessive acidity promotes cyclization. 0.1% Formic acid provides the optimal balance.

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Column Temperature: 25°C (Avoid higher temperatures to prevent on-column degradation).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 12 minutes, hold for 2 minutes, re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Phase 3: System Suitability Testing (The Self-Validation Step)

  • Inject a "Resolution Mix" containing 0.1 mg/mL of the maleamic acid and 0.1 mg/mL of its known maleimide cyclization product.

  • Acceptance Criteria: The resolution ( Rs​ ) between the maleamic acid and the maleimide must be ≥2.0 . Tailing factor ( Tf​ ) for the maleamic acid must be ≤1.5 . Do not proceed if these criteria fail.

Method Validation Framework (ICH Q2(R2))

Validating this method requires adherence to the updated ICH Q2(R2) guidelines[4], which dictate the scientific principles for proving a method is fit for its intended purpose.

Validation Start Method Validation ICH Q2(R2) Spec Specificity & Selectivity Start->Spec Lin Linearity & Range Start->Lin Acc Accuracy & Recovery Spec->Acc LOD LOD & LOQ Determination Lin->LOD Prec Precision (Repeatability) Acc->Prec Robust Robustness (pH, Temp, Flow) Prec->Robust LOD->Robust Valid Validated Analytical Method Robust->Valid

ICH Q2(R2) analytical method validation workflow for pharmaceutical testing.

Critical Validation Parameters for Maleamic Acids:
  • Specificity: You must intentionally stress the N-(5-Chloro-2-methylphenyl)maleamic acid (using 0.1N HCl and 0.1N NaOH for 1 hour) to generate the hydrolysis and cyclization degradants. The method must demonstrate baseline separation of the parent peak from all stress-induced degradants[4].

  • Robustness: Because the compound is sensitive to its environment, robustness testing is critical. You must systematically vary the mobile phase pH ( ±0.2 units) and column temperature ( ±5°C ) to prove that minor day-to-day laboratory variations will not cause artifactual on-column degradation[4].

  • Solution Stability: Validate that the chilled sample remains stable (defined as ≤2.0% degradation) in the autosampler for at least 24 hours.

References

  • Title : Maleamic acid stability of C-2 and aryl linkers at low pH Source : Organic & Biomolecular Chemistry (RSC Publishing) URL :[Link]

  • Title : Unraveling the molecular basis of sensory attributes... using liquid chromatography high resolution mass spectrometry Source : Frontiers in Chemistry URL :[Link]

  • Title : Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL : [Link]

Sources

Validation

Deconvoluting Kinase Assay Interference: A Comparative Guide to N-(5-Chloro-2-methylphenyl)maleamic Acid Cross-Reactivity

The integration of targeted covalent inhibitors (TCIs) into oncology and immunology has revolutionized drug discovery, offering prolonged target engagement and high potency[1]. However, the pursuit of covalent modifiers...

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Author: BenchChem Technical Support Team. Date: March 2026

The integration of targeted covalent inhibitors (TCIs) into oncology and immunology has revolutionized drug discovery, offering prolonged target engagement and high potency[1]. However, the pursuit of covalent modifiers often inadvertently captures promiscuous electrophiles during high-throughput screening (HTS). N-(5-Chloro-2-methylphenyl)maleamic acid (CAS 208663-08-5) is a prime example of a compound class that frequently surfaces as a false-positive or non-specific hit[2][3].

As a Senior Application Scientist, it is critical to look beyond the raw IC50 values and interrogate the chemical causality driving assay readouts. This guide objectively compares the cross-reactivity profile of N-(5-Chloro-2-methylphenyl)maleamic acid against alternative kinase inhibitors, dissects its dynamic covalent mechanism, and provides self-validating experimental workflows to identify and mitigate assay interference.

The Mechanistic Causality of Maleamic Acid Cross-Reactivity

To understand why N-(5-Chloro-2-methylphenyl)maleamic acid exhibits kinome-wide cross-reactivity, we must examine its dynamic chemical equilibrium. Maleamic acids are the ring-opened hydrolysis products of maleimides. At a strictly controlled physiological pH, maleamic acids are generally considered unreactive toward biological thiols[4][5].

However, kinase assays are not static systems. The causality of this compound's cross-reactivity stems from two interconnected phenomena:

  • Latent Electrophilicity via Cyclization: Under slightly acidic microenvironments (often found within the hydrophobic pockets of kinases) or during prolonged assay incubations, maleamic acids can undergo intramolecular cyclization, shedding water to regenerate the highly reactive maleimide intermediate[6][7].

  • Promiscuous Michael Addition: Once the maleimide is formed, it acts as a potent Michael acceptor. It rapidly forms a covalent succinimidyl thioether bond with any accessible nucleophilic cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK)[5][8]. Furthermore, these thioether adducts are susceptible to retro-Michael reactions, leading to dynamic payload migration and thiol exchange in the presence of competing nucleophiles like glutathione (GSH)[9].

Mechanism MA N-(5-Chloro-2-methylphenyl) maleamic acid MI Reactive Maleimide Intermediate MA->MI Intramolecular Cyclization (-H2O, pH dependent) ADD Succinimidyl Thioether Adduct (Inhibited) MI->ADD Michael Addition (Fast) KIN Target Kinase (Exposed Cys-SH) KIN->ADD Nucleophilic Attack RET Retro-Michael Exchange ADD->RET Thiol Exchange (e.g., GSH in lysate) RET->MI Regenerated Electrophile

Dynamic equilibrium and covalent modification pathway of maleamic acids in kinase assays.

Comparative Performance: Identifying the Promiscuity Gap

To benchmark the performance of N-(5-Chloro-2-methylphenyl)maleamic acid, we must compare it against established control compounds representing different mechanisms of action. The table below aggregates the typical performance metrics of these compound classes in a standardized biochemical kinase panel.

Table 1: Comparative Kinase Profiling and Reactivity Metrics
Compound / ClassMechanism of ActionKinome Selectivity Score (S10)*Time-Dependent IC50 Shift (1h vs 4h)Thiol Quench Rescue (DTT)
N-(5-Chloro-2-methylphenyl)maleamic acid Dynamic/Latent CovalentPoor (>0.65) High (10 to 50-fold drop) Complete Rescue
Ibrutinib (Alternative)Targeted Covalent (Acrylamide)High (<0.05)Moderate (2 to 5-fold drop)No Rescue (Target-specific)
N-Ethylmaleimide (NEM) Promiscuous CovalentVery Poor (>0.85)None (Instantaneous reaction)Complete Rescue
Staurosporine Reversible Pan-KinasePoor (>0.50)None (Equilibrium reached fast)No Rescue

*S(10) Score: The fraction of kinases inhibited by >90% at 1 µM. A lower score indicates higher selectivity.

Analysis: Unlike the targeted acrylamide warhead of Ibrutinib, which relies on a high-affinity non-covalent binding event ( Ki​ ) prior to covalent bond formation ( kinact​ )[1], N-(5-Chloro-2-methylphenyl)maleamic acid relies on the slow generation of a highly reactive, non-discriminatory maleimide. This results in a massive time-dependent IC50 shift that is entirely an artifact of the assay duration rather than genuine target affinity.

Self-Validating Experimental Protocols

To definitively prove that a hit like N-(5-Chloro-2-methylphenyl)maleamic acid is acting via promiscuous cross-reactivity, your assay cascade must be a self-validating system. The following protocols establish causality by manipulating the chemical environment.

Protocol A: Time-Dependent IC50 and Thiol-Quench Assay

This assay determines if inhibition is driven by reactive electrophiles. If the compound is a latent covalent modifier, extended pre-incubation will artificially inflate its potency. Adding a thiol scavenger will quench the reactive intermediate, rescuing kinase activity.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-(5-Chloro-2-methylphenyl)maleamic acid in 100% DMSO.

  • Thiol Quenching (Parallel Arm): In a secondary master plate, pre-incubate the compound dilutions with 1 mM Dithiothreitol (DTT) in assay buffer for 30 minutes at room temperature. Causality: DTT acts as a sacrificial nucleophile, rapidly reacting with any transiently formed maleimide and preventing it from modifying the kinase.

  • Kinase Pre-Incubation: Transfer the quenched and unquenched compounds to the assay plate. Add the target kinase (e.g., recombinant BTK) and incubate for varying time intervals ( t=0,60,120 minutes).

  • Reaction Initiation & Detection: Add ATP (at the Km​ concentration) and the peptide substrate to initiate the reaction. After 60 minutes, read the plate using a standard ATP-depletion luminescence assay (e.g., Kinase-Glo).

  • Data Interpretation: A true reversible inhibitor will show stable IC50s across all time points and no DTT effect. N-(5-Chloro-2-methylphenyl)maleamic acid will show a drastic drop in IC50 over time in the unquenched arm, while the DTT arm will show complete loss of inhibition.

Protocol B: Intact Protein LC-MS Adduct Mapping

To unequivocally confirm the mechanism, we must observe the physical covalent modification on the kinase.

  • Incubation: Incubate 5 µM of the recombinant kinase with 50 µM of the compound in a physiological buffer (pH 7.4, no DTT/GSH) for 2 hours at room temperature.

  • Reaction Termination: Pass the reaction mixture through a Zeba spin desalting column (7K MWCO). Causality: Removing the excess unreacted ligand is critical; failure to do so can lead to artificial adduct formation during the high-voltage electrospray ionization (ESI) process.

  • LC-MS Acquisition: Inject 1 µg of the desalted protein onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Run a rapid gradient (5-95% Acetonitrile with 0.1% Formic Acid).

  • Spectral Deconvolution: Deconvolute the multiply charged envelope using a maximum entropy algorithm.

  • Validation: Look for a mass shift of +221.6 Da . N-(5-Chloro-2-methylphenyl)maleamic acid has a molecular weight of 239.66 Da[2]. The cyclization to the reactive maleimide results in the loss of water (18.02 Da). The subsequent Michael addition adds the maleimide mass (221.64 Da) directly to the intact protein mass, confirming the latent cross-reactivity mechanism.

Workflow A Primary Kinase Screening B Time-Dependent IC50 Shift A->B Hit Triage C Thiol Quench (DTT/GSH) B->C If IC50 drops over time D Intact Mass Spectrometry C->D If activity is rescued E Flag as Promiscuous Interference D->E +221.6 Da Adduct Found

Self-validating experimental workflow for identifying promiscuous covalent cross-reactivity.

Conclusion and Mitigation Strategies

While N-(5-Chloro-2-methylphenyl)maleamic acid and similar derivatives may appear as highly potent hits in initial kinase profiling, their activity is frequently an artifact of dynamic covalent chemistry rather than specific structural complementarity. The latent cyclization to a reactive maleimide ensures that these compounds will cross-react with any kinase possessing an accessible, low-pKa cysteine[6][10].

For drug development professionals, the mitigation strategy is clear:

  • Routinely implement thiol-quench counter-screens (Protocol A) early in the triage cascade.

  • Avoid maleamic acid and maleimide motifs in screening libraries unless specifically designing irreversible antibody-drug conjugate (ADC) linkers, where their retro-Michael properties are actively studied[9].

  • Prioritize targeted covalent inhibitors (like acrylamides) that require a highly specific, non-covalent binding event to position the warhead, thereby minimizing off-target kinome cross-reactivity[1].

References
  • Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases. nih.gov.[Link]

  • Reactivity-based chemical-genetic study of protein kinases. nih.gov.[Link]

  • A platform for efficient, thiol-stable conjugation to albumin's native single accessible cysteine. nih.gov.[Link]

  • Design, Synthesis, and Biochemical Evaluation of N-Substituted Maleimides as Inhibitors of Prostaglandin Endoperoxide Synthases. acs.org.[Link]

  • Long-Term Stabilization of Maleimide–Thiol Conjugates. acs.org.[Link]

  • Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. acs.org.[Link]

  • Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. nih.gov.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized N-(5-Chloro-2-methylphenyl)maleamic Acid

Introduction: Beyond Synthesis, The Imperative of Purity In the landscape of drug discovery and development, the synthesis of a target molecule such as N-(5-Chloro-2-methylphenyl)maleamic acid is a significant milestone....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Synthesis, The Imperative of Purity

In the landscape of drug discovery and development, the synthesis of a target molecule such as N-(5-Chloro-2-methylphenyl)maleamic acid is a significant milestone. This molecule, a derivative of maleamic acid, represents a class of compounds with considerable interest as intermediates in the synthesis of pharmacologically active agents, including N-substituted maleimides.[1] The synthetic route, commonly an acylation reaction between 5-chloro-2-methylaniline and maleic anhydride, is relatively straightforward.[2][3] However, the true challenge lies not in its creation, but in the rigorous verification of its purity.

For researchers and drug development professionals, purity is not a mere metric; it is the foundation upon which all subsequent biological, toxicological, and clinical data are built. The presence of unreacted starting materials, by-products, or degradation products can drastically alter a compound's activity, toxicity profile, and stability, leading to misleading results and costly developmental setbacks.

This guide provides a comprehensive, multi-modal strategy for assessing the purity of N-(5-Chloro-2-methylphenyl)maleamic acid. We will move beyond rote protocols to explore the causality behind our analytical choices, establishing a self-validating workflow that ensures the highest degree of confidence in your synthesized material. This approach integrates foundational techniques with advanced chromatographic and spectroscopic methods, providing a holistic view of the sample's integrity.

The Analytical Workflow: A Progressive, Multi-Technique Strategy

A robust purity assessment is not reliant on a single technique but is a logical progression of analyses. Each step provides a piece of the puzzle, with later stages offering higher resolution and more definitive information based on the initial findings. This workflow ensures efficiency by using rapid, low-cost methods for initial screening before committing to more resource-intensive analyses.

Purity_Workflow cluster_0 Synthesis & Initial Work-up cluster_1 Part 1: Foundational Assessment cluster_2 Part 2: Quantitative Analysis cluster_3 Part 3: Structural Confirmation Synthesis Synthesis of N-(5-Chloro-2-methylphenyl)maleamic acid Workup Filtration & Washing (Removes unreacted maleic anhydride/acid) Synthesis->Workup MP Melting Point (Physical Constant Check) Workup->MP TLC Thin-Layer Chromatography (Impurity Screening) MP->TLC HPLC HPLC (Purity Quantification & Impurity Profiling) TLC->HPLC If impurities detected or quantification needed NMR NMR Spectroscopy (¹H & ¹³C) HPLC->NMR MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS HPLC_Workflow Prep Sample & Mobile Phase Preparation Inject Injection into HPLC System Prep->Inject Sep Separation on C18 Column (Gradient Elution) Inject->Sep Detect UV Detection (e.g., 254 nm) Sep->Detect Data Data Acquisition & Integration Detect->Data Analysis Purity Calculation (Area % Method) Data->Analysis

Sources

Validation

Reproducibility of N-(5-Chloro-2-methylphenyl)maleamic Acid Synthesis: A Comparative Methodological Guide

Executive Summary N-(5-Chloro-2-methylphenyl)maleamic acid is a highly valuable synthetic intermediate, primarily serving as the direct precursor to N-arylmaleimides. These maleimides are ubiquitous in drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-Chloro-2-methylphenyl)maleamic acid is a highly valuable synthetic intermediate, primarily serving as the direct precursor to N-arylmaleimides. These maleimides are ubiquitous in drug development, acting as critical electrophiles in bioconjugation, cysteine-targeted covalent inhibitors, and building blocks for PROTACs.

Despite the theoretical simplicity of anhydride aminolysis, achieving high reproducibility, yield, and stereochemical purity is a well-documented challenge. Researchers frequently encounter batch-to-batch variability driven by competitive hydrolysis, thermal isomerization, and premature cyclodehydration. This guide objectively compares standard synthetic routes, detailing the mechanistic causality behind experimental choices to establish a self-validating, highly reproducible protocol.

Mechanistic Insights & Causality

The formation of N-(5-Chloro-2-methylphenyl)maleamic acid proceeds via a nucleophilic acyl substitution (aminolysis) reaction. The primary amine of 5-chloro-2-methylaniline attacks the highly electrophilic carbonyl carbon of maleic anhydride, opening the ring to yield the target maleamic acid[1].

To achieve high reproducibility, researchers must control three mechanistic variables:

  • Strictly Anhydrous Conditions (Preventing Hydrolysis): Maleic anhydride is highly hygroscopic and readily hydrolyzes to maleic acid upon exposure to atmospheric moisture. Maleic acid is practically unreactive toward anilines under mild conditions. Therefore, failing to use anhydrous solvents results in unreacted 5-chloro-2-methylaniline and severely depressed yields.

  • Thermal Control (Preventing Isomerization): The aminolysis reaction is highly exothermic. If the internal reaction temperature exceeds 50°C, the cis-alkene of the maleamic acid can isomerize into the thermodynamically more stable trans-isomer (fumaramic acid). Furthermore, elevated temperatures can trigger premature cyclodehydration, yielding the N-arylmaleimide byproduct instead of the target acid ()[2].

  • Solvent Polarity (Driving Equilibrium): The target maleamic acid contains both a carboxylic acid and an amide group, making it highly polar. By conducting the reaction in a non-polar or moderately polar solvent (like diethyl ether), the product precipitates immediately upon formation. This precipitation drives the reaction forward via Le Chatelier's principle and physically isolates the product from further side reactions.

G MA Maleic Anhydride + 5-Chloro-2-methylaniline Cond1 Anhydrous Et2O 0°C to 25°C MA->Cond1 Cond2 Heat > 50°C (Prolonged) MA->Cond2 Cond3 Moisture / H2O Exposure MA->Cond3 Prod1 N-(5-Chloro-2-methylphenyl) maleamic acid (Target) Cond1->Prod1 Aminolysis Prod2 Fumaramic Acid (Isomerization Byproduct) Cond2->Prod2 Isomerization Prod3 Maleic Acid (Hydrolysis Byproduct) Cond3->Prod3 Hydrolysis

Figure 1: Reaction pathways and condition-dependent outcomes in maleamic acid synthesis.

Comparative Analysis of Synthetic Routes

Selecting the correct solvent system is the primary determinant of reproducibility. Below is an objective comparison of three common methodologies used in literature.

Solvent SystemTemperature ProfileYield (%)Purity ProfilePrimary ByproductsReproducibility
Anhydrous Diethyl Ether 0°C to 25°C85 - 92%High (>98%)Trace maleic acidExcellent
Glacial Acetic Acid 25°C75 - 80%Moderate (~90%)Fumaramic acid, MaleimideGood
Toluene Reflux (110°C)< 10%Low (for maleamic)N-arylmaleimide (Major)Poor

Self-Validating Experimental Protocol

The following protocol utilizes the anhydrous diethyl ether method. It is designed as a self-validating system; physical phase changes during the workflow serve as real-time indicators of reaction success.

Materials Required
  • 5-Chloro-2-methylaniline (10.0 mmol, 1.41 g)

  • Maleic anhydride (10.5 mmol, 1.03 g) - Note: A 5% molar excess is used to compensate for any trace hydrolysis[4].

  • Anhydrous Diethyl Ether (30 mL)

Step-by-Step Methodology
  • Preparation & Dissolution:

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Dissolve 10.0 mmol of 5-chloro-2-methylaniline in 15 mL of anhydrous diethyl ether.

    • In a separate dry vial, dissolve 10.5 mmol of maleic anhydride in 15 mL of anhydrous diethyl ether.

  • Controlled Addition:

    • Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0–5°C.

    • Add the maleic anhydride solution dropwise over 15 minutes using an addition funnel or syringe. Vigorous stirring is mandatory to dissipate localized heat.

  • Reaction Propagation & Self-Validation:

    • Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

    • Validation Checkpoint: Within 10 to 20 minutes, a thick, white to off-white precipitate will crash out of the clear solution. This visual cue confirms successful acyl substitution. If the solution remains clear after 30 minutes, the maleic anhydride has likely hydrolyzed, and the batch should be aborted.

  • Isolation:

    • After 2 hours of stirring, collect the precipitate via vacuum filtration using a Büchner funnel.

    • Wash the filter cake with 2 × 10 mL of ice-cold diethyl ether. Causality: The cold ether strips away unreacted amine and trace maleic acid without dissolving the highly polar target product.

  • Drying:

    • Dry the solid under high vacuum at room temperature for 4 hours. Do not apply heat , as solid-state isomerization to fumaramic acid can occur above 60°C.

Workflow Step1 1. Dissolve 5-chloro-2-methylaniline in anhydrous Et2O Step3 3. Dropwise Addition at 0-5°C (Vigorous Stirring) Step1->Step3 Step2 2. Dissolve Maleic Anhydride in anhydrous Et2O Step2->Step3 Step4 4. Stir at RT for 2 hours (Monitor by TLC) Step3->Step4 Step5 5. Vacuum Filtration (Wash with cold Et2O) Step4->Step5 Step6 6. Drying under Vacuum (Yield: ~85-92%) Step5->Step6

Figure 2: Step-by-step experimental workflow for reproducible maleamic acid synthesis.

References

  • Title: 3.1.9. Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL: [Link]

  • Title: US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(5-Chloro-2-methylphenyl)maleamic acid

Essential Safety and Handling Guide: N-(5-Chloro-2-methylphenyl)maleamic acid This guide provides essential, field-proven safety protocols and logistical information for the handling and disposal of N-(5-Chloro-2-methylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide: N-(5-Chloro-2-methylphenyl)maleamic acid

This guide provides essential, field-proven safety protocols and logistical information for the handling and disposal of N-(5-Chloro-2-methylphenyl)maleamic acid (CAS 208663-08-5)[1]. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a deep-dive into the causality behind each safety recommendation, empowering you to make informed decisions and foster a culture of safety.

Hazard Analysis: A Structurally-Informed Perspective

Understanding the potential hazards is the foundation of safe handling. The toxicity profile of N-(5-Chloro-2-methylphenyl)maleamic acid can be inferred from related structures.

  • Chlorinated Aromatic System: Compounds containing a chlorinated phenyl group, such as the precursor 5-Chloro-2-methylaniline, are often classified as harmful if swallowed or in contact with skin, and can cause serious eye irritation.[2] Some are also suspected carcinogens.[2] Therefore, dermal absorption and eye contact are primary exposure routes to mitigate.

  • Maleamic Acid Moiety: The parent compound, maleic acid, is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] A similar compound, N-(3-Chlorophenyl)maleamic acid, is also known to cause skin, eye, and potential respiratory irritation.[4] The solid, powdered nature of this compound necessitates control over airborne particulates.

  • Aquatic Toxicity: Many chlorinated organic compounds are toxic to aquatic life with long-lasting effects.[2] This is a critical consideration for waste disposal.

Based on this analysis, N-(5-Chloro-2-methylphenyl)maleamic acid should be handled as a substance that is, at a minimum, a skin, eye, and respiratory irritant, potentially harmful via dermal contact or ingestion, and hazardous to the aquatic environment.

The Core of Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final layer of defense.[5] Before any procedure, engineering and administrative controls must be in place.

  • Engineering Control - The Chemical Fume Hood: All manipulations of N-(5-Chloro-2-methylphenyl)maleamic acid, especially handling the solid powder, must be conducted in a certified chemical fume hood.[5] This is non-negotiable and serves to minimize inhalation exposure.

  • Administrative Control - Designated Area: All work with this compound should occur in a clearly marked, designated area of the laboratory to prevent cross-contamination.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE must be deliberate and based on the specific task being performed. The following table outlines the recommended PPE for various laboratory operations involving N-(5-Chloro-2-methylphenyl)maleamic acid.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Compound Double-gloving with nitrile glovesChemical splash goggles and a full-face shield[5][6]Buttoned lab coatNot required if performed in a certified fume hood
Preparing Solutions Chemically resistant gloves (Nitrile or Neoprene)[6]Chemical splash goggles[7]Buttoned lab coatNot required if performed in a certified fume hood
Running Reactions/Transfers Chemically resistant gloves (Nitrile or Neoprene)Chemical splash goggles and face shield (recommended)Buttoned lab coat; chemical-resistant apron for larger volumes[5]Not required if performed in a certified fume hood
Handling Waste Chemically resistant gloves (Nitrile or Neoprene)Chemical splash gogglesButtoned lab coatNot required if performed in a certified fume hood
  • Hand Protection: Nitrile gloves offer good protection against chlorinated solvents and many organic compounds.[6] Double-gloving when handling the solid provides an extra layer of protection against contamination in case the outer glove is breached. For prolonged handling, consider more robust options like Viton® or butyl rubber, which show excellent resistance to aromatic and chlorinated solvents.[7]

  • Eye and Face Protection: Standard safety glasses are inadequate as they do not protect from splashes or airborne powder.[7] Chemical splash goggles that seal around the eyes are mandatory.[6][7] A face shield should be used in conjunction with goggles, especially when weighing the powder or during transfers where splashing is a risk, to protect the entire face.[5][6]

  • Body Protection: A standard laboratory coat, kept clean and fully buttoned, is required to protect skin and clothing.[5] For larger-scale operations, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: A chemical fume hood is the primary method of respiratory protection.[5] If a situation arises where the fume hood is not available or malfunctioning, work must cease immediately. A tight-fitting respirator with appropriate cartridges would only be permissible under a formal respiratory protection program with professional fit-testing and training.[7]

Procedural Guidance: From Set-up to Clean-up

A systematic workflow is essential to minimize exposure and ensure safety.

The sequence of putting on and taking off PPE is critical to prevent contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) D1 1. Lab Coat D2 2. Goggles & Face Shield D1->D2 D3 3. Gloves (Outer Pair Last) D2->D3 F1 1. Outer Gloves (Dispose) F2 2. Face Shield & Goggles F1->F2 F3 3. Lab Coat F2->F3 F4 4. Inner Gloves (Dispose) F3->F4 F5 5. Wash Hands Thoroughly F4->F5

Caption: PPE Donning and Doffing Workflow.

  • Preparation: Cordon off a designated area within the fume hood. Cover the work surface with absorbent, plastic-backed paper.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully dispense the solid N-(5-Chloro-2-methylphenyl)maleamic acid into the container, minimizing the creation of dust. Close the primary container immediately.

  • Dissolution: Add the solvent to the container with the weighed solid. Use a magnetic stirrer or gentle swirling to dissolve.

  • Reaction/Transfer: Perform all subsequent steps within the fume hood.

  • Decontamination: After use, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe down with fresh paper towels. Dispose of all contaminated materials as hazardous waste.

  • Doff PPE: Follow the doffing sequence carefully to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Environmental Responsibility

Improper disposal of chlorinated organic compounds can lead to significant environmental harm.[8]

  • Waste Segregation: All waste contaminated with N-(5-Chloro-2-methylphenyl)maleamic acid, including gloves, paper towels, and rinseate, must be collected in a dedicated, clearly labeled hazardous waste container.[9][10] This container should be designated for "Chlorinated Organic Waste."[9]

  • Container Management: Waste containers must be kept closed except when adding waste.[4][9] They should be stored in a secondary containment bin within a well-ventilated area, away from incompatible materials.

  • Rinseate Collection: When rinsing glassware that contained the compound, the initial rinses must be collected as hazardous waste.[10]

  • Disposal Method: The ultimate disposal method for chlorinated organic residues is typically high-temperature incineration by a licensed hazardous waste disposal company.[8] Never discharge this chemical or its waste down the drain.[10][11] Contact your institution's Environmental Health and Safety (EHS) office for specific collection and disposal procedures.[11]

By adhering to this comprehensive guide, you can confidently and safely handle N-(5-Chloro-2-methylphenyl)maleamic acid, ensuring the integrity of your research and the well-being of your laboratory team.

References

  • Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Chloro-2-methylphenyl)maleamic acid
Reactant of Route 2
Reactant of Route 2
N-(5-Chloro-2-methylphenyl)maleamic acid
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